Tuspetinib
Description
This compound is a selective, reversible type I inhibitor of FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2) with potential antineoplastic activity. Upon administration, this compound reversibly binds to and inhibits the activity of FLT3. This inhibits the proliferation of FLT3-expressing cancer cells. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-[3-cyclopropyl-5-[[(3R,5S)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN6/c1-17-4-7-24-25(12-31-27(24)8-17)28-26(30)13-32-29(35-28)34-23-10-20(9-22(11-23)21-5-6-21)16-36-14-18(2)33-19(3)15-36/h4,7-13,18-19,21,31,33H,5-6,14-16H2,1-3H3,(H,32,34,35)/t18-,19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLSDZZNPXXBBB-KDURUIRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2294874-49-8 | |
| Record name | HM-43239 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2294874498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuspetinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0WUS7XXE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tuspetinib's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of tuspetinib, a promising oral kinase inhibitor in clinical development for the treatment of acute myeloid leukemia (AML). We will delve into its molecular targets, the signaling pathways it modulates, and the preclinical and clinical data that underscore its therapeutic potential. This guide also provides detailed experimental methodologies and visual representations of key pathways and workflows to support further research and development efforts.
Core Mechanism of Action
This compound (formerly HM43239) is a non-covalent, multi-kinase inhibitor designed to simultaneously target a select constellation of kinases that are critical for the proliferation, survival, and resistance of AML cells.[1] Unlike highly specific inhibitors, this compound's "mutation agnostic" approach addresses the heterogeneity of AML by suppressing multiple oncogenic signaling pathways at once.[2][3]
The principal targets of this compound include:
-
Spleen Tyrosine Kinase (SYK): A key mediator of stromal signaling that supports AML cell survival.[4]
-
FMS-like Tyrosine Kinase 3 (FLT3): this compound potently inhibits both wild-type (WT) and various mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y, F691L), which are common drivers of AML.[4][5]
-
Mutant KIT: It targets mutated forms of the KIT proto-oncogene, another driver of leukemogenesis, while sparing the wild-type form.[4][6]
-
Janus Kinases (JAK1/2): Key components of the JAK-STAT pathway, which is frequently dysregulated in AML.[2][7]
-
Ribosomal S6 Kinase 2 (RSK2): A downstream effector in the RAS/MAPK pathway.[2][4]
-
TAK1-TAB1 Complex: Involved in inflammatory and survival signaling pathways.[2][4]
By inhibiting these kinases, this compound effectively suppresses the phosphorylation of downstream signaling molecules, including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[4][6][8] This leads to the disruption of multiple pro-survival and proliferative pathways. Furthermore, this compound indirectly leads to the suppression of the anti-apoptotic protein MCL1, further promoting cancer cell death.[4][6]
Quantitative Data
The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key data points.
Preclinical Activity: Kinase Inhibition and Cell Growth
This compound demonstrates potent inhibition of key kinases and AML cell growth at low nanomolar concentrations.
| Target / Cell Line | Assay Type | IC50 / GI50 (nmol/L) | Reference |
| Kinase Inhibition | |||
| SYK | Kinase Assay | 2.9 | [4][9] |
| FLT3 (WT) | Kinase Assay | 1.1 | [4] |
| FLT3-ITD | Kinase Assay | 1.8 | [4] |
| FLT3 D835Y | Kinase Assay | 1.0 | [4] |
| KIT (Mutant) | Kinase Assay | 3.5 - 3.6 | [4][9] |
| JAK1 | Kinase Assay | 2.9 | [4][9] |
| JAK2 | Kinase Assay | 6.3 | [4][9] |
| TAK1 | Kinase Assay | 7 | [4][9] |
| RSK2 | Kinase Assay | 9.7 | [4][9] |
| Cell Growth Inhibition | |||
| AML Cell Lines | GI50 | 1.3 - 5.2 | [6] |
| Ba/F3 (FLT3-WT) | GI50 | 9.1 | [6] |
| Ba/F3 (FLT3-Mutant) | GI50 | 2.5 - 56 | [6] |
| MOLM-14 (Parental) | IC50 | 2.3 | [2] |
| MOLM-14 (this compound-Resistant) | IC50 | 140.3 | [2] |
Clinical Efficacy: TUSCANY Trial (this compound + Venetoclax + Azacitidine)
Early results from the Phase 1/2 TUSCANY trial demonstrate promising clinical activity in newly diagnosed AML patients ineligible for intensive chemotherapy.[9][10]
| Patient Cohort | This compound Dose | N | Response Rate (CR/CRh) | Key Findings | Reference |
| Newly Diagnosed AML | 40 mg | 4 | 2 of 3 evaluable patients achieved CR/CRh | No dose-limiting toxicities observed. One responding patient had a TP53 mutation. | [9][10] |
| Newly Diagnosed AML | 80 mg | 3 | All 3 patients achieved CR/CRi | Blast reductions observed in the first cycle. | [9] |
| Newly Diagnosed AML | 80 mg & 120 mg | 10 (total across 3 cohorts) | 100% | 78% of responders achieved MRD negativity. |
CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CRi = Complete Remission with incomplete count recovery; MRD = Measurable Residual Disease.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Growth Inhibition (CCK-8 Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Suspend AML cell lines (e.g., MOLM-14, KG-1a) in appropriate culture medium. Dispense 100 µL of the cell suspension into a 96-well plate at a density of approximately 5,000 cells/well.[2]
-
Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Addition: Prepare serial dilutions of this compound. Add 10 µL of each drug concentration to the respective wells.[2]
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.[4][9]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2]
-
Final Incubation: Incubate the plate for 1-4 hours, until a visible color change occurs.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Calculate GI50 values from growth inhibition curves fitted using a non-linear regression model with a sigmoidal dose response (e.g., using GraphPad Prism).[4][9]
Western Blot Analysis of Kinase Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.
-
Cell Culture and Treatment: Seed MOLM-14 or KG-1a cells at 5.0 to 6.0 × 10^6 cells/well in 6-well plates. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[9]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target kinases (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, etc.) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Murine Xenograft Models of AML
This protocol describes the in vivo evaluation of this compound's efficacy in AML xenograft models.
-
Cell Preparation: Use human AML cell lines such as MV-4-11, MOLM-13, or MOLM-14, which may be engineered to express luciferase for bioluminescence imaging.[4][10]
-
Animal Model: Use immunodeficient mice, such as NOD/SCID mice.[4][9]
-
Tumor Inoculation:
-
Treatment: Once tumors are established (confirmed by palpation or imaging), randomize mice into treatment groups. Administer this compound orally, once daily, at specified doses (e.g., 30 mg/kg).[1]
-
Efficacy Assessment:
-
Subcutaneous Model: Measure tumor volume 2-3 times weekly using Vernier calipers.[9]
-
Orthotopic Model: Monitor disease progression and survival.
-
-
Data Analysis: Analyze survival data using Kaplan-Meier plots and the log-rank test.[10]
Visualizations: Pathways and Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways in AML that are inhibited by this compound.
Caption: this compound inhibits multiple kinases, blocking key AML survival pathways like JAK-STAT, PI3K-AKT, and RAS-MAPK.
Workflow for Developing this compound-Resistant AML Cells
This diagram outlines the experimental workflow for generating and characterizing this compound-resistant cell lines to study resistance mechanisms.
Caption: Workflow for generating and analyzing this compound-resistant AML cells to uncover resistance mechanisms.
Synthetic Lethality with Venetoclax
Preclinical studies have revealed a critical relationship between acquired resistance to this compound and hypersensitivity to the BCL-2 inhibitor venetoclax. This concept of synthetic lethality provides a strong rationale for combination therapy.[2] Cells that develop resistance to this compound exhibit an increase in the pro-apoptotic protein BAX, priming them for cell death induced by venetoclax.[4][6]
Caption: Acquired resistance to this compound induces BAX, creating a synthetic lethal vulnerability to venetoclax.
References
- 1. apexbt.com [apexbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. Paper: this compound Myeloid Kinase Inhibitor Safety and Efficacy As Monotherapy and Combined with Venetoclax in Phase 1/2 Trial of Patients with Relapsed or Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]
Tuspetinib: A Technical Guide to its Kinase Inhibition Profile and Mechanism of Action in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuspetinib (formerly HM43239) is an orally bioavailable, small molecule kinase inhibitor under investigation for the treatment of acute myeloid leukemia (AML).[1] It is designed to target a specific constellation of kinases that are critical for the proliferation and survival of myeloid cancer cells, including Spleen Tyrosine Kinase (SYK), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 1/2 (JAK1/2).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory activity against key kinase targets, and the experimental methodologies used to characterize its preclinical and clinical profile.
Core Mechanism of Action
This compound is a multi-kinase inhibitor that exerts its anti-leukemic effects by simultaneously blocking the activity of several key signaling pathways implicated in AML pathogenesis.[3] Nonclinical studies have demonstrated that this compound targets pro-survival kinases, including SYK, wild-type (WT) and mutant forms of FLT3, and mutant forms of KIT, with IC50 values in the low nanomolar range.[4][5][6][7] By inhibiting these kinases, this compound effectively suppresses downstream signaling cascades that are crucial for the growth, proliferation, and survival of AML cells.[4][6]
Data Presentation
Biochemical Kinase Inhibition
The inhibitory activity of this compound against a panel of purified recombinant kinases was determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of SYK, FLT3 (both wild-type and various mutant forms), and JAK1/2.
| Kinase Target | IC50 (nM) |
| SYK | 2.9[8][9] |
| FLT3 (Wild-Type) | 1.0 - 1.8[8][9] |
| FLT3 (ITD) | 1.8[8] |
| FLT3 (D835Y) | 1.0[8] |
| JAK1 | 2.9[8][9] |
| JAK2 | 6.3[8][9] |
| KIT (mutant) | 3.5 - 3.6[8][9] |
| RSK2 | 9.7[8] |
| TAK1-TAB1 | 7.0[3] |
Data compiled from multiple preclinical studies.[3][8][9]
Cellular Activity
The anti-proliferative activity of this compound was evaluated in various AML cell lines and in Ba/F3 cells engineered to express different forms of FLT3. The half-maximal growth inhibition (GI50) values highlight the potent cellular effects of the compound.
| Cell Line / Model | Genotype | GI50 (nM) |
| MV-4-11 | FLT3-ITD | 1.3 - 5.2[4][6] |
| MOLM-13 | FLT3-ITD | 1.3 - 5.2[4][6] |
| MOLM-14 | FLT3-ITD | 1.3 - 5.2[4][6] |
| Ba/F3 | FLT3-WT | 9.1[4][6] |
| Ba/F3 | FLT3 mutants | 2.5 - 56[4][6] |
Data represents a range of reported GI50 values from preclinical assessments.[4][6]
Signaling Pathway Inhibition
This compound's simultaneous inhibition of SYK, FLT3, and JAK1/2 leads to the downregulation of multiple downstream signaling pathways critical for AML cell survival and proliferation. Western blot analyses in AML cell lines have shown that this compound treatment reduces the phosphorylation of key signaling molecules including STAT5, MEK, ERK, AKT, and mTOR.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below. These protocols are based on standard laboratory procedures and information gathered from various sources.
Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of this compound against purified kinases.
Common Methodologies:
-
Radiolabeled ATP Filter Binding Assay: This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate peptide by the kinase.[1][5]
-
Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and a buffer containing MgCl₂.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate at 30°C for a defined period.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the filter paper using a scintillation counter or phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase's ATP binding site.[8][10][11][12][13]
-
Add this compound at various concentrations to the wells of a microplate.
-
Add a mixture of the target kinase and a europium-labeled anti-tag antibody.
-
Add a fluorescently labeled ATP-competitive tracer.
-
Incubate at room temperature for 1 hour.
-
Measure the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by this compound.
-
Calculate IC50 values from the dose-response curves.
-
-
HTRF® KinEASE™ TK Assay: This is another TR-FRET-based assay that detects the phosphorylation of a biotinylated substrate.[9][14][15][16][17]
-
Incubate the kinase with this compound at various concentrations.
-
Add a universal biotinylated tyrosine kinase (TK) substrate and ATP to start the reaction.
-
Stop the reaction with an EDTA-containing buffer.
-
Add a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
Measure the HTRF signal. An increase in signal corresponds to substrate phosphorylation.
-
Determine IC50 values from the inhibition curves.
-
Cellular Assays
Objective: To assess the effect of this compound on the viability and proliferation of AML cells.
Common Methodologies:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT): [18][19][20][21][22][23][24][25]
-
Seed AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) or Ba/F3 cells expressing FLT3 variants in 96-well plates.[18]
-
Treat the cells with a range of this compound concentrations for 72 hours.[26]
-
Add the assay reagent (e.g., CellTiter-Glo® reagent for ATP measurement, or MTT/MTS reagent).
-
Incubate according to the manufacturer's instructions.
-
Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT/MTS) using a plate reader.
-
Calculate GI50 values from the dose-response curves.
-
-
Western Blotting for Phosphoprotein Analysis: [27]
-
Culture AML cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total SYK, FLT3, JAK1/2, STAT5, MEK, ERK, AKT, and mTOR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
-
-
Intracellular Flow Cytometry for Phosphorylated STAT5: [28][29][30][31][32][33]
-
Treat AML cells with this compound for a short period (e.g., 15-30 minutes).
-
Fix the cells with a formaldehyde-based buffer.
-
Permeabilize the cells with methanol.[28]
-
Stain the cells with a fluorescently conjugated antibody against phosphorylated STAT5 (pSTAT5).
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity of pSTAT5.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in animal models of AML.
Common Methodology:
-
Orthotopic Xenograft Model: [4][34][35][36]
-
Inject immunodeficient mice (e.g., NSG mice) intravenously or intrafemorally with human AML cells (e.g., MV-4-11, MOLM-13) that may be engineered to express luciferase for in vivo imaging.
-
Monitor for engraftment of the leukemia cells.
-
Once the disease is established, randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally, once daily.
-
Monitor tumor burden via bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
-
Monitor survival of the animals.
-
At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry or western blotting.
-
Conclusion
This compound is a potent, orally available, multi-kinase inhibitor that targets key oncogenic drivers in AML. Its ability to simultaneously inhibit SYK, FLT3, and JAK1/2 leads to the suppression of critical downstream signaling pathways, resulting in significant anti-leukemic activity in preclinical models. The data summarized in this guide, along with the outlined experimental methodologies, provide a comprehensive technical overview for researchers and drug development professionals working on novel therapies for acute myeloid leukemia. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound in patients with this challenging disease.[10][11][12]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. revvity.com [revvity.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. weichilab.com [weichilab.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. fishersci.com [fishersci.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Intracellular Phosphoflow Cytometry of Acute Myeloid Leukemia Patient-Derived Xenotransplants [jove.com]
- 29. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Flow cytometric measurement of phosphorylated STAT5 in AML: lack of specific association with FLT3 internal tandem duplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. preprints.org [preprints.org]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. journal.waocp.org [journal.waocp.org]
Preclinical Development and Profiling of Tuspetinib: An In-depth Technical Guide
Introduction
Tuspetinib (formerly HM43239) is an orally available, once-daily, non-covalent multi-kinase inhibitor currently in clinical development for the treatment of acute myeloid leukemia (AML).[1][2] Preclinical studies have demonstrated its potent activity against key pro-survival kinases implicated in myeloid malignancies, including SYK, wild-type (WT) and mutant forms of FLT3, mutant forms of KIT, RSK2, and TAK1–TAB1 kinases.[1][3][4][5] this compound also indirectly suppresses the expression of the anti-apoptotic protein MCL1.[1][6] This guide provides a comprehensive overview of the preclinical data and profiling of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound is designed to simultaneously target a select set of kinases that drive pro-survival pathways in myeloid malignancies and enable resistance to other therapies.[1][6] Its multi-targeted approach aims to overcome the heterogeneity and adaptability of AML cells. In AML cell lines, this compound has been shown to suppress the phosphorylation of SYK, FLT3, and downstream signaling molecules including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K kinases.[3][4][5]
Caption: this compound inhibits key kinases in AML signaling pathways.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/Model | Genotype | GI50 (nmol/L) |
| AML Cell Lines | 1.3 - 5.2 | |
| Ba/F3 Cells | ||
| FLT3-WT | 9.1 | |
| FLT3-ITD | 2.5 | |
| FLT3-D835Y | <9.1 | |
| FLT3-ITD/F691L | 56 | |
| FLT3-ITD/D835Y | 16 |
GI50: Concentration for 50% growth inhibition. Data compiled from multiple preclinical studies.[3][4][6]
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nmol/L) |
| SYK | Low nmol/L range |
| FLT3 (WT and mutant) | Low nmol/L range |
| KIT (mutant) | Low nmol/L range |
| RSK2 | Low nmol/L range |
| TAK1-TAB1 | Low nmol/L range |
IC50: Half-maximal inhibitory concentration.[1][3][4][5]
Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
| AML Model | Treatment | Outcome |
| Subcutaneously inoculated FLT3-mutant human AML | Oral this compound | Markedly extended survival |
| Orthotopically inoculated FLT3-mutant human AML | Oral this compound | Markedly extended survival |
| MV-4-11 (subcutaneous) | This compound + Venetoclax | Enhanced activity |
| MOLM-14 FLT3-ITD/F691L (subcutaneous) | This compound + 5-azacytidine | Enhanced activity |
Data from preclinical studies in mouse models.[3][4]
Experimental Protocols
In Vitro Cell Viability Assays
-
Cell Lines: Human AML cell lines (e.g., MV-4-11, MOLM-14) and Ba/F3 murine pro-B cells engineered to express wild-type or mutant forms of human FLT3 were utilized.[3][6]
-
Methodology: The specific methodology for determining the GI50 values involved assessing the reduction in the growth of treated cells compared to untreated cells. While the exact assay (e.g., MTS, CellTiter-Glo) is not detailed in the provided search results, such assays typically involve plating cells at a specific density, treating them with a range of drug concentrations for a set period (e.g., 72 hours), and then measuring cell viability using a reagent that quantifies a marker of metabolic activity or ATP content.
-
Data Analysis: The concentration of this compound that caused a 50% reduction in cell growth (GI50) was calculated from dose-response curves.
Kinase Inhibition Assays
-
Methodology: Broad kinase screening was performed to determine the principal kinases inhibited by this compound.[3] The specific format of these assays (e.g., radiometric, fluorescence-based) is not specified, but they would have involved incubating recombinant kinases with a substrate and ATP, in the presence of varying concentrations of this compound, to determine the IC50 values.
Western Blotting
-
Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in AML cell lines like MOLM-14 and KG-1a.[3]
-
Protocol Outline:
-
AML cells were treated with this compound or a comparator (e.g., gilteritinib) at specified concentrations and for a defined duration.
-
Cells were lysed to extract total protein.
-
Protein concentrations were determined to ensure equal loading.
-
Proteins were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., FLT3, SYK, STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, S6K).
-
After washing, membranes were incubated with appropriate secondary antibodies.
-
Protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo AML Xenograft Models
-
Animal Model: NOD/SCID mice were used for both subcutaneous and orthotopic inoculation models.[3][6]
-
Subcutaneous Model:
-
2 to 5 x 10^6 human AML cells (e.g., MV-4-11, MOLM-14 FLT3-ITD/F691L) were mixed with Matrigel.[3]
-
The cell suspension was inoculated subcutaneously into the mice.[3]
-
Tumor volume was measured 2-3 times weekly with calipers.[3]
-
Once tumors were established, mice were randomized into treatment groups to receive vehicle, oral this compound, and/or other agents (e.g., venetoclax, 5-azacytidine).[3]
-
-
Orthotopic Model:
-
1 to 2 x 10^6 human AML cells engineered to express luciferase (e.g., MOLM-14-Luc/GFP, MV-4-11-Luc, MOLM-13-Luc) were injected into the tibia of the mice.[3]
-
Tumor growth was monitored weekly via bioluminescence imaging.[3]
-
After tumor engraftment was confirmed, mice were randomized to treatment groups.[3]
-
The primary endpoint was survival, which was analyzed using Kaplan-Meier plots.[3][6]
-
Preclinical to Clinical Development Workflow
The preclinical findings provided a strong rationale for the clinical investigation of this compound in AML. Favorable safety and pharmacology profiles, coupled with demonstrated efficacy in AML models, supported its advancement into Phase 1/2 clinical trials.[1][4]
Caption: this compound's development from preclinical studies to clinical trials.
Key Preclinical Findings and Clinical Translation
-
Broad Activity: this compound demonstrated potent killing of AML cell lines and cells expressing various FLT3 mutations, including those conferring resistance to other inhibitors.[3][4]
-
Combination Synergy: Enhanced anti-leukemic activity was observed when this compound was combined with venetoclax or 5-azacytidine in preclinical models.[3][4] This provided the basis for exploring these combinations in clinical trials.[1]
-
Resistance and Synthetic Lethality: In a notable finding, cells that developed acquired resistance to this compound in vitro showed a marked hypersensitivity to the BCL2 inhibitor venetoclax, suggesting a synthetic lethal relationship.[3][4][5] This provides a strong rationale for the this compound and venetoclax combination therapy, particularly in the relapsed/refractory setting.
-
Favorable Safety and PK: Pharmacokinetic and toxicology studies indicated that this compound is readily absorbed, has a plasma half-life that supports once-daily dosing, and demonstrates a favorable safety profile.[7][8][9]
These preclinical data supported the initiation of the TUSCANY (NCT03850574) clinical trial, a Phase 1/2 study evaluating this compound as a single agent and in combination with venetoclax and/or azacitidine in patients with newly diagnosed or relapsed/refractory AML.[10][11][12][13][14][15] Early results from this trial have shown promising remission rates, particularly for the triplet combination, validating the preclinical hypothesis.[11][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptose Biosciences announces publication of preclinical data on this compound | Nasdaq [nasdaq.com]
- 8. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 9. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. rarecancernews.com [rarecancernews.com]
Tuspetinib's Role in Oncogenic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuspetinib (formerly HM43239) is an orally bioavailable, small molecule, multi-kinase inhibitor currently under clinical investigation for the treatment of acute myeloid leukemia (AML).[1][2][3] AML is a highly aggressive and heterogeneous hematologic malignancy characterized by the dysregulation of pro-survival signaling and apoptotic mechanisms.[4][5] Genetic mutations in genes such as FLT3, KIT, and RAS are common drivers of leukemogenesis.[4] this compound was designed to simultaneously target a specific constellation of kinases that are critical for the proliferation and survival of myeloid malignancy cells, including those that mediate therapeutic resistance.[1][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key oncogenic signaling pathways, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action
This compound is a non-covalent inhibitor that targets a select group of kinases known to drive oncogenesis in AML.[1][4] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), Spleen tyrosine kinase (SYK), Janus kinases (JAK1/2), mutant forms of the KIT proto-oncogene, receptor tyrosine kinase (KIT), Ribosomal S6 kinase 2 (RSK2), and Transforming growth factor-beta-activated kinase 1 (TAK1).[1][2][3][6] By inhibiting these key nodes, this compound effectively suppresses multiple downstream signaling cascades that are crucial for AML cell proliferation, survival, and resistance to therapy.[5][6]
Oncogenic Signaling Pathways Modulated by this compound
This compound's multi-targeted approach allows it to disrupt several interconnected signaling pathways simultaneously. Preclinical studies in AML cell lines have demonstrated that this compound treatment leads to the reduced phosphorylation of key downstream effector proteins, including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[1][2][5][7] Furthermore, it indirectly leads to the suppression of the anti-apoptotic protein MCL1.[1][2][7]
FLT3 Signaling Pathway
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and downstream signaling.[4] this compound potently inhibits both wild-type and various mutant forms of FLT3, including resistance-conferring mutations like D835Y and the F691L gatekeeper mutation.[1][4] This inhibition blocks the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.
SYK and Stromal Signaling
Spleen tyrosine kinase (SYK) is a critical mediator of signaling from the bone marrow microenvironment, which provides protective signals that can confer drug resistance to AML cells.[1][5] this compound is a potent inhibitor of SYK.[1] In co-culture models mimicking the bone marrow niche, this compound was significantly more potent at reducing SYK phosphorylation than other FLT3 inhibitors.[1][5] It also effectively blocks SYK activation mediated by fibrinogen and immunoglobulins.[1] This suggests this compound can counteract microenvironment-mediated resistance.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against a panel of kinases and AML cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values demonstrate its potent, low-nanomolar activity.
| Target / Cell Line | Parameter | Value (nmol/L) | Reference(s) |
| Kinases | |||
| SYK | IC50 | 2.9 | [1][2][4] |
| FLT3 (WT & Mutant) | IC50 | 1.0 - 1.8 | [1][2][4] |
| KIT (Mutant) | IC50 | 3.5 - 3.6 | [1][2][4] |
| TAK1 | IC50 | 7 | [1][2] |
| JAK1 | IC50 | 2.9 | [1][2] |
| JAK2 | IC50 | 6.3 | [1][2] |
| RSK2 | IC50 | 9.7 | [1][2] |
| Cell Lines | |||
| AML Cell Lines (various) | GI50 | 1.3 - 5.2 | [1][2][4] |
| Ba/F3 (FLT3-WT) | GI50 | 9.1 | [1][2][4] |
| Ba/F3 (FLT3-Mutant) | GI50 | 2.5 - 56 | [1][2][4] |
| MOLM-14 (FLT3-ITD) | IC50 | 2.3 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Growth Inhibition Assays
This protocol is used to determine the GI50 values of this compound against various AML cell lines.
Methodology:
-
Cell Culture: AML cell lines (e.g., MOLM-14, KG-1a) and Ba/F3 cells expressing wild-type or mutant FLT3 are cultured in the recommended medium and conditions.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO). Each concentration is typically tested in triplicate.[4]
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[4][5]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as Cell Titer 96 Aqueous One Solution Cell Proliferation (MTS) assay or a Cell Counting Kit-8 (CCK8) assay, following the manufacturer's instructions.[4][5][8]
-
Data Analysis: Absorbance is read using a plate reader. The percentage of growth inhibition relative to vehicle-treated control cells is calculated for each drug concentration. GI50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4][8]
Western Blot Analysis for Phospho-Kinase Inhibition
This protocol assesses the pharmacodynamic effect of this compound on the phosphorylation status of its target kinases and downstream effectors.
Methodology:
-
Cell Treatment: AML cells (e.g., MOLM-14, KG-1a) are seeded and treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[4][5]
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) from each sample are denatured in Laemmli sample buffer and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: The membrane is blocked with a solution of 3-5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, etc.).[4][5]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[9] Band intensities are quantified to determine the ratio of phosphorylated to total protein.
In Vivo Xenograft Models
This protocol evaluates the anti-tumor efficacy of this compound in mouse models of human AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[4][5]
-
Cell Inoculation:
-
Tumor Monitoring: Tumor growth is monitored regularly. For subcutaneous models, tumor volume is measured with calipers. For orthotopic models, tumor burden is monitored by bioluminescence imaging.[4][5]
-
Treatment: Once tumors are established, mice are randomized into groups and treated with oral, daily doses of this compound or a vehicle control.[5]
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition for subcutaneous models and overall survival for orthotopic models. Survival data is analyzed using Kaplan-Meier plots and the log-rank test.[4][5]
Conclusion
This compound is a potent, multi-kinase inhibitor that strategically targets key oncogenic drivers in acute myeloid leukemia. By simultaneously suppressing critical signaling pathways such as FLT3, SYK, and JAK/STAT, it demonstrates robust anti-leukemic activity in preclinical models. Its ability to counteract resistance mechanisms, including those mediated by the bone marrow microenvironment, underscores its potential as a valuable therapeutic agent. The data gathered from comprehensive in vitro and in vivo studies provide a strong rationale for its continued clinical development, both as a monotherapy and in combination with other AML therapies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nacalai.com [nacalai.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. bio-rad.com [bio-rad.com]
In Vitro Pharmacokinetics and Pharmacodynamics of Tuspetinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuspetinib (formerly HM43239) is an orally available, non-covalent, multi-kinase inhibitor currently under clinical investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2][3] Preclinical in vitro studies have been instrumental in elucidating its mechanism of action, identifying its molecular targets, and characterizing its anti-leukemic activity. This document provides a detailed technical guide to the in vitro pharmacokinetics and pharmacodynamics of this compound, summarizing key data and experimental methodologies.
Pharmacodynamics: The Molecular and Cellular Impact of this compound
The pharmacodynamic properties of this compound are defined by its ability to engage and inhibit a specific constellation of kinases that are critical for the proliferation and survival of myeloid malignancy cells.[4]
Mechanism of Action: Multi-Kinase Inhibition
This compound functions by simultaneously targeting a select set of kinases involved in key oncogenic signaling pathways.[5] This multi-targeted approach is designed to suppress pro-survival signals and overcome resistance mechanisms that can emerge with more selective inhibitors.[1][2] The primary targets include spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), Janus kinases (JAK1/2), and mutant forms of KIT, among others.[1][6]
Kinase Inhibition Profile
Biochemical enzyme activity assays have quantified the inhibitory potency of this compound against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate potent, low nanomolar inhibition of kinases known to be drivers in AML.[1][2]
| Kinase Target | IC50 (nmol/L) | Reference |
| FLT3 (Wild-Type) | 1.1 | [7] |
| FLT3 (ITD Mutant) | 1.8 | [7] |
| FLT3 (D835Y Mutant) | 1.0 | [7] |
| SYK | 2.9 | [1][2] |
| JAK1 | 2.9 | [1][2] |
| JAK2 | 6.3 | [1][2] |
| KIT (Mutant) | 3.5 - 3.6 | [1][2] |
| TAK1 | 7.0 | [1][2] |
| RSK2 | 9.7 | [1] |
Inhibition of Cellular Signaling Pathways
By inhibiting its primary kinase targets, this compound effectively dampens downstream signaling cascades that are crucial for AML cell survival and proliferation. In vitro studies using AML cell lines (KG-1a and MOLM-14) have shown that this compound treatment leads to a dose-dependent reduction in the phosphorylation of several key signaling proteins.[1]
This includes the suppression of phosphorylated:
-
FLT3 (at Y589/Y591)[1]
-
SYK (at Y525/526)[1]
-
STAT5 [1]
-
MEK [1]
-
ERK1/2 [1]
-
AKT [1]
-
mTOR [1]
-
4E-BP1 [1]
-
S6K [1]
This broad suppression of multiple signaling pathways underscores the comprehensive mechanism of action of this compound.[1][8]
In Vitro Anti-proliferative and Pro-apoptotic Activity
This compound demonstrates potent cell-killing activity across a range of AML cell lines and engineered Ba/F3 cells expressing various forms of FLT3.[1][8][9] The half-maximal growth inhibition (GI50) values are in the low nanomolar range, indicating significant anti-leukemic potency.[10][11]
| Cell Line / Model | Key Mutation(s) | GI50 (nmol/L) | Reference |
| AML Cell Lines | 1.3 - 5.2 | [1][8][9] | |
| MV4-11 | FLT3-ITD | 1.3 | [7] |
| MOLM-14 | FLT3-ITD | 2.9 | [7] |
| MOLM-13 | FLT3-ITD | 5.1 | [7] |
| Ba/F3 Cells | |||
| Ba/F3 | FLT3-WT | 9.1 | [1][8] |
| Ba/F3 | FLT3-ITD | <9.1 | [1] |
| Ba/F3 | FLT3-D835Y | <9.1 | [1] |
| Ba/F3 | FLT3-ITD/D835Y | 16 | [1] |
| Ba/F3 | FLT3-ITD/F691L | 56 | [1] |
Furthermore, this compound has been shown to induce caspase 3/7-dependent apoptosis in leukemic stem cell (LSC) marker-expressing KG1a cells.[7]
Activity in the Bone Marrow Microenvironment
Signals from the bone marrow microenvironment can protect AML cells from targeted therapies. In vitro co-culture experiments with the HS-5 stromal cell line, which mimics this environment, have shown that this compound retains its ability to suppress FLT3 and SYK-driven pathways, and is more potent than the FLT3 inhibitor gilteritinib at blocking fibrinogen- and immunoglobulin-mediated activation of SYK.[1][10]
Mechanisms of Acquired Resistance and Synthetic Lethality
In vitro studies have been conducted to explore potential resistance mechanisms. MOLM-14 cells continuously exposed to this compound developed a stable, 61-fold resistance.[6] Interestingly, this resistance was not associated with a new mutation in FLT3, as FLT3 activity remained inhibited.[6]
A critical finding from these resistance studies is the emergence of a synthetic lethal vulnerability. This compound-resistant (TUS/R) cells demonstrated a remarkable hypersensitivity to the BCL2 inhibitor venetoclax (over 1900-fold) and to MCL1 inhibitors.[1][6][11] This is associated with a significant increase in the pro-apoptotic protein BAX in the resistant cells.[6] This suggests that combining this compound with venetoclax could be a powerful strategy to prevent or overcome resistance.[10]
In Vitro Pharmacokinetics
While comprehensive pharmacokinetic profiles are determined through in vivo studies, in vitro experiments provide foundational data on a drug's metabolic properties.
Metabolic Profile
In vitro metabolic studies suggest that this compound may be metabolized by certain cytochrome P450 (CYP) enzymes.[2] However, it has been noted that observations from serum-free in vitro studies may not fully reflect the in vivo metabolic fate of the compound.[2] Favorable pharmacokinetic and toxicology profiles from preclinical animal studies indicate that this compound is readily absorbed and has a plasma half-life that supports a once-daily dosing schedule.[1][12]
Detailed Experimental Protocols
The following sections describe the general methodologies used in the in vitro characterization of this compound.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of isolated kinases.
-
Reagents : Recombinant purified kinase enzymes, corresponding specific peptide substrates, ATP (adenosine triphosphate), and this compound at various concentrations.
-
Procedure : The kinase, substrate, and varying concentrations of this compound are incubated together in an appropriate assay buffer.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the amount of phosphorylated substrate is measured. This is often done using methods like radiometric assays (with ³²P-ATP or ³³P-ATP) or non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced (e.g., Kinase-Glo®).
-
Data Analysis : The percentage of kinase activity relative to a vehicle control (e.g., DMSO) is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating : AML cell lines (e.g., MOLM-14, MV-4-11) are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere or stabilize overnight.
-
Drug Treatment : Cells are treated with a serial dilution of this compound or a vehicle control. Each concentration is typically tested in triplicate or quadruplicate.
-
Incubation : The plates are incubated for a specified period, commonly 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Assessment : After incubation, a viability reagent is added to each well. Common reagents include:
-
MTS/MTS-based assays (e.g., Cell Titer 96 Aqueous One Solution) : These reagents are bioreduced by metabolically active cells into a colored formazan product, which is measured by absorbance at a specific wavelength.
-
WST-8-based assays (e.g., CCK8) : Similar to MTS, this produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.
-
-
Data Analysis : The absorbance readings are converted to percentage of growth inhibition relative to vehicle-treated control cells. The GI50 value is calculated by fitting the data to a non-linear regression curve.[1]
Western Blot Analysis for Phospho-Proteins
This technique is used to detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway.
-
Cell Culture and Treatment : AML cells are cultured and treated with various concentrations of this compound for a defined period.
-
Cell Lysis : After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-FLT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The process is often repeated on the same membrane (after stripping) or a parallel blot using an antibody for the total protein to serve as a loading control.
-
-
Detection : The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the bands is quantified using densitometry software.[1]
-
Data Analysis : The level of the phosphorylated protein is normalized to the level of the corresponding total protein to determine the effect of this compound on protein phosphorylation.[1]
Conclusion
The in vitro characterization of this compound has established it as a potent, multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic activity in AML models. Its ability to comprehensively suppress key oncogenic signaling pathways, maintain activity in a simulated bone marrow microenvironment, and induce a synthetic lethal vulnerability to BCL2 inhibitors in resistant cells provides a strong preclinical rationale for its clinical development. The methodologies outlined herein represent the standard workflows that have been crucial for defining the pharmacodynamic and pharmacokinetic profile of this promising therapeutic agent.
References
- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. PB1766: IN VITRO ACQUIRED RESISTANCE TO THE ORAL MYELOID KINASE INHIBITOR this compound CREATES SYNTHETIC LETHAL VULNERABILITY TO VENETOCLAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]
Initial Safety and Tolerability Profile of Tuspetinib: A Technical Overview
Introduction
Tuspetinib (formerly HM43239) is an orally administered, once-daily, multi-kinase inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML).[1][2] It is designed to target a specific set of kinases that are crucial for the proliferation and survival of myeloid cancer cells.[1] This technical guide provides a comprehensive summary of the initial safety, tolerability, and mechanism of action of this compound, drawing from preclinical and clinical trial data. The information is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound functions by inhibiting a select group of kinases involved in oncogenic signaling pathways in AML.[3] Its primary targets include SYK, wild-type and mutant forms of FLT3, mutant KIT, JAK1/2, RSK1/2, and TAK1-TAB1 kinases.[1] This multi-targeted approach is designed to overcome resistance mechanisms and improve therapeutic outcomes.[4] Preclinical studies have shown that this compound can suppress the phosphorylation of key downstream signaling proteins such as STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[5]
Clinical Safety and Tolerability
The safety and tolerability of this compound have been evaluated in the Phase 1/2 TUSCANY (also known as APTIVATE) clinical trial (NCT03850574).[4][6] This study assessed this compound as a monotherapy, in a doublet combination with venetoclax, and as a triplet therapy with venetoclax and azacitidine in patients with relapsed or refractory (R/R) AML and in newly diagnosed AML patients ineligible for induction chemotherapy.[6][7][8]
Monotherapy
In the monotherapy dose-escalation part of the trial, this compound was well-tolerated at doses ranging from 20 mg to 160 mg, with no dose-limiting toxicities (DLTs) observed.[9] A single DLT, Grade 3 muscular weakness, was reported at the 200 mg dose.[9] The recommended Phase 2 dose (RP2D) for monotherapy was established at 80 mg.[9] Treatment-related Grade ≥3 adverse events were infrequent.[9]
Table 1: Safety and Efficacy of this compound Monotherapy in R/R AML
| Dose Level | Number of Patients (evaluable) | Composite Complete Remission (CRc) Rate | Key Adverse Events (Grade ≥3) |
|---|---|---|---|
| 40 mg | 13 | 15.4% | - |
| 80 mg | 17 | 29.4% | Neutrophil count decreased (2.6%), Muscular weakness (2.6%)[9] |
| 120 mg | 14 | 7.1% | - |
| 160 mg | 6 | 16.7% | - |
| 200 mg | - | - | Muscular weakness (1 patient, DLT)[9] |
Data from the global Phase 1/2 trial as of May 30, 2023.[9]
Combination Therapy
This compound and Venetoclax (Doublet Therapy)
The combination of this compound with venetoclax was also found to be well-tolerated in patients with R/R AML.[9] The most common treatment-emergent adverse events (TEAEs) were consistent with those expected from venetoclax, including febrile neutropenia, nausea, and pneumonia.[10] Importantly, no new safety signals were identified, and there were no clinically significant pharmacokinetic interactions between the two drugs.[10]
Table 2: Safety and Efficacy of this compound + Venetoclax in R/R AML
| This compound Dose | Venetoclax Dose | Number of Patients | Overall CRc Rate | Most Frequent TEAEs (All Grades) |
|---|---|---|---|---|
| 80 mg | 400 mg | 79 | 18.5% | Febrile neutropenia (26.6%), Nausea (26.6%), Pneumonia (22.8%)[10] |
Data as of July 02, 2024.[10]
This compound, Venetoclax, and Azacitidine (Triplet Therapy)
In newly diagnosed AML patients, the triplet combination has demonstrated a favorable safety profile with no DLTs reported at this compound doses of 40 mg, 80 mg, and 120 mg.[11][12] The therapy has been well-tolerated, with no treatment-related deaths.[11][12] This triplet regimen has shown high rates of complete remission (CR/CRh) and measurable residual disease (MRD) negativity.[11][13]
Table 3: Safety and Efficacy of Triplet Therapy in Newly Diagnosed AML
| This compound Dose Level | Number of Patients | CR/CRh Rate | MRD Negativity (among responders) | Key Safety Findings |
|---|---|---|---|---|
| 40 mg | 4 | 50% (2/4) | - | No DLTs observed.[7][14] |
| 80 mg | 3 | 100% | 78% (7/9 across all cohorts)[11][13] | No DLTs, no relapses, no treatment-related deaths.[11] |
| 120 mg | 3 | 100% | - | No significant safety concerns.[12] |
Early data from the TUSCANY trial.[11][14]
Experimental Protocols
TUSCANY/APTIVATE Clinical Trial (NCT03850574)
This is an ongoing, open-label, multi-center, Phase 1/2 study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with AML.[6][11]
-
Study Design: The trial is composed of multiple parts:
-
Part A: Dose escalation of this compound monotherapy.[6]
-
Part B: Dose exploration of this compound monotherapy.[6]
-
Part C: Dose expansion of this compound monotherapy and in combination with venetoclax.[6]
-
Part D: Dose exploration of this compound in combination with venetoclax and azacitidine for newly diagnosed AML.[6]
-
-
Patient Population: The study enrolls patients with relapsed or refractory AML, as well as newly diagnosed AML patients who are ineligible for intensive induction chemotherapy.[6][8]
-
Primary Endpoints:
-
Secondary Endpoints:
Preclinical In Vivo Models
Preclinical efficacy was evaluated in mouse xenograft models using human AML cell lines (e.g., MV-4-11, MOLM-14).[5] Both subcutaneous and orthotopic (bone marrow) inoculation models were used to assess tumor growth and survival.[1][5] These studies demonstrated that oral this compound significantly extended survival and had enhanced activity when combined with venetoclax or azacitidine.[5][15]
The initial clinical data for this compound demonstrates a manageable safety profile and promising tolerability, both as a monotherapy and in combination with standard-of-care agents for AML.[9][11] In the triplet combination for newly diagnosed AML, this compound has shown excellent remission rates without introducing significant new toxicities.[11][12] These findings support the continued development of this compound as a potent therapeutic option for a broad range of AML patient populations.[3][11]
References
- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 4. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. rarecancernews.com [rarecancernews.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Paper: Phase 1 Safety and Efficacy of this compound Plus Venetoclax Combination Therapy in Study Participants with Relapsed or Refractory Acute Myeloid Leukemia (AML) Support Exploration of Triplet Combination Therapy of this compound Plus Venetoclax and Azacitidine for Newly Diagnosed AML [ash.confex.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Aptose Reports Early Data Demonstrating this compound Improves Standard of Care Treatment Across Diverse Populations of Newly Diagnosed AML in Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. This compound Triplet Combination Shows Antileukemic Activity in AML | Blood Cancers Today [bloodcancerstoday.com]
- 15. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuspetinib's Cellular Targets in Hematologic Cancers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of Tuspetinib (formerly HM43239), a potent, orally bioavailable, multi-kinase inhibitor under investigation for the treatment of hematologic malignancies, with a primary focus on Acute Myeloid Leukemia (AML).
Core Cellular Targets and Mechanism of Action
This compound is a non-covalent, multi-kinase inhibitor designed to simultaneously target a select set of kinases that drive pro-survival and resistance pathways in myeloid malignancies.[1] Its primary mechanism of action involves the inhibition of key signaling kinases, leading to the suppression of leukemic cell proliferation and the induction of apoptosis.[2]
The principal cellular targets of this compound include:
-
FMS-like Tyrosine Kinase 3 (FLT3): this compound potently inhibits both wild-type (WT) and various mutant forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (D835Y, ITD/F691L, and ITD/D835Y), which are common drivers in AML.[3][4]
-
Spleen Tyrosine Kinase (SYK): Inhibition of SYK is a key feature of this compound, distinguishing it from many other FLT3 inhibitors. SYK is involved in multiple signaling pathways that contribute to leukemic cell survival and proliferation.[1][3][5]
-
Janus Kinases (JAK1/2): this compound targets JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway, a frequently dysregulated pathway in hematologic cancers.[3]
-
Mutant KIT: The inhibitor is also active against mutant forms of the KIT receptor tyrosine kinase, another oncogenic driver in some cases of AML.[1][3]
-
Ribosomal S6 Kinase (RSK): this compound has been shown to inhibit RSK, a downstream effector in the MAPK/ERK signaling pathway.
-
TGF-beta Activated Kinase 1 (TAK1): TAK1, a member of the MAPKKK family, is another kinase targeted by this compound.[1][3]
By simultaneously targeting these kinases, this compound aims to overcome the resistance mechanisms that can emerge with agents that have a more limited target profile.
Quantitative Data: Potency and Efficacy
The potency of this compound has been evaluated through various preclinical studies, with IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values determined in biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound Against Key Kinase Targets
| Kinase Target | IC50 (nM) |
| FLT3 (WT) | 1.1[4] |
| FLT3-ITD | 1.8[4] |
| FLT3 D835Y | 1.0[4] |
| SYK | 2.9[4] |
| JAK1 | 2.9[4] |
| JAK2 | 6.3[4] |
| Mutant KIT | 3.5 - 3.6[4] |
| TAK1 | 7[4] |
| RSK2 | 9.7[4] |
Table 2: Cellular GI50 Values of this compound in AML Cell Lines and FLT3-Mutant Ba/F3 Cells
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | FLT3-ITD | 1.3 - 5.2[1][6] |
| MOLM-13 | FLT3-ITD | 1.3 - 5.2[1][6] |
| MOLM-14 | FLT3-ITD | 1.3 - 5.2[1][6] |
| Ba/F3 | FLT3-WT | 9.1[1][6] |
| Ba/F3 | FLT3-ITD | 2.5[6] |
| Ba/F3 | FLT3 D835Y | 2.5[6] |
| Ba/F3 | FLT3 ITD/F691L | 56[4] |
| Ba/F3 | FLT3 ITD/D835Y | 16[4] |
Table 3: Dissociation Constants (Kd) of this compound for FLT3
| FLT3 Form | Kd (nM) |
| Wild-Type | 0.58 |
| Mutant Forms | 0.2 - 1.3 |
Signaling Pathway Inhibition
This compound's engagement with its primary targets leads to the downstream inhibition of several critical signaling pathways implicated in AML pathogenesis. Western blot analyses have demonstrated that this compound treatment reduces the phosphorylation of key signaling molecules.[4]
Caption: this compound inhibits FLT3, SYK, and JAK1/2, leading to the downregulation of downstream pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant kinases.
Methodology:
-
Assay Platform: Potency screens against recombinant forms of kinases were performed by commercial vendors (ThermoFisher and Reaction Biology, Inc.).[4]
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate peptide. The assay is performed in the presence of a range of this compound concentrations.
-
Procedure:
-
Recombinant kinases, a fluorescently labeled substrate peptide, and ATP are combined in a reaction buffer.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by electrophoresis.
-
The amount of phosphorylated substrate is quantified by fluorescence detection.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]
Cell Viability and Growth Inhibition Assays
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound against various AML and Ba/F3 cell lines.
Methodology:
-
Cell Lines: AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) and Ba/F3 cells engineered to express wild-type or mutant forms of FLT3 were used.[3][4]
-
Assay Kits: Cell viability was assessed using commercially available kits such as the Cell Titer 96 Aqueous One Solution Cell Proliferation assay (Promega, #G3581) or CCK8 (Dojindo, #CK-04).[4][5]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
The cell viability reagent (e.g., MTS or WST-8) is added to each well.
-
Plates are incubated for an additional period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
The absorbance at a specific wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. GI50 values are determined using a non-linear regression model with a sigmoidal dose-response curve in software like GraphPad Prism.[4]
Caption: Workflow for determining the GI50 of this compound in cancer cell lines.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
AML cell lines (e.g., KG1a, MOLM-14) are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[4]
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, STAT5, etc.) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
-
The signal is detected using an imaging system or X-ray film.
-
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used. All animal studies are conducted under protocols approved by an Institutional Animal Care and Use Committee.[3]
-
Cell Inoculation:
-
Tumor Monitoring:
-
For subcutaneous models, tumor volume is measured regularly using calipers.
-
For orthotopic models, disease progression is monitored by bioluminescence imaging.
-
-
Treatment:
-
Once tumors are established or disease is detectable, mice are randomized into treatment and control groups.
-
This compound is administered orally once daily at specified doses (e.g., 30 mg/kg).[4] The vehicle control is administered to the control group.
-
-
Efficacy Endpoints:
-
The primary endpoint is overall survival, which is analyzed using Kaplan-Meier curves and the log-rank test.[3]
-
Other endpoints may include tumor growth inhibition and reduction in leukemic burden in the bone marrow and peripheral blood.
-
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined set of cellular targets that are critical for the survival and proliferation of hematologic cancer cells, particularly in AML. Its ability to potently inhibit FLT3, SYK, and JAK kinases, among others, provides a strong rationale for its clinical development as a single agent and in combination therapies. The preclinical data, supported by the robust experimental methodologies outlined in this guide, demonstrate this compound's potential to address the challenges of drug resistance and improve outcomes for patients with these aggressive malignancies. Ongoing clinical trials will further elucidate the clinical utility of targeting this specific constellation of kinases with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tuspetinib and Azacitidine Triplet Therapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging triplet therapy combining Tuspetinib, a novel kinase inhibitor, with Azacitidine and Venetoclax for the treatment of Acute Myeloid Leukemia (AML). The information is based on preclinical data and early results from the Phase 1/2 TUSCANY clinical trial (NCT03850574), offering insights into the mechanism of action, clinical efficacy, and relevant experimental protocols.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with a historically poor prognosis, particularly in older patients or those ineligible for intensive chemotherapy. The current standard of care for these patients often involves a combination of a hypomethylating agent, such as azacitidine, and the BCL-2 inhibitor, venetoclax. While this doublet therapy has improved outcomes, relapse rates remain high, underscoring the need for novel therapeutic strategies.
This compound (formerly HM43239) is an oral, potent, small molecule inhibitor targeting a constellation of kinases implicated in AML pathogenesis, including spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), and mutant forms of KIT.[1][2] By targeting these key signaling pathways, this compound aims to overcome resistance mechanisms and enhance the anti-leukemic activity of standard-of-care agents. The triplet combination of this compound with Azacitidine and Venetoclax has shown promising early results in clinical trials, suggesting a potential new paradigm for the frontline treatment of AML.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects through the inhibition of multiple critical signaling pathways involved in the proliferation, survival, and differentiation of AML cells.[1] Preclinical studies have demonstrated that this compound potently inhibits SYK, wild-type and mutant forms of FLT3 (including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations), and mutated KIT.[5] Inhibition of these kinases leads to the downstream suppression of key pro-survival signaling cascades, including the STAT5, MEK/ERK, and AKT/mTOR pathways.[6][7] Furthermore, this compound has been shown to indirectly suppress the expression of the anti-apoptotic protein MCL1.[6]
The combination with Azacitidine, a hypomethylating agent that induces cellular differentiation and apoptosis, and Venetoclax, which promotes apoptosis by inhibiting BCL-2, creates a multi-pronged attack on AML cells. This triplet therapy is designed to simultaneously block key survival signals, promote apoptosis, and induce differentiation, potentially leading to deeper and more durable responses.
Caption: Signaling pathways targeted by the this compound, Venetoclax, and Azacitidine triplet therapy in AML.
Clinical Data Summary
Early data from the Phase 1/2 TUSCANY trial have demonstrated promising efficacy and a manageable safety profile for the this compound, Azacitidine, and Venetoclax triplet therapy in newly diagnosed AML patients ineligible for intensive chemotherapy.[3][4]
Patient Demographics and Dosing Cohorts
The trial has enrolled patients across multiple dose-escalation cohorts of this compound administered in combination with standard doses of Azacitidine and Venetoclax.[8][9][10]
| Characteristic | Value | Reference |
| Trial Name | TUSCANY | [3][4] |
| Trial Identifier | NCT03850574 | [3][4] |
| Patient Population | Newly diagnosed AML, ineligible for intensive chemotherapy | [3][4] |
| This compound Dose Cohorts | 40 mg, 80 mg, 120 mg (escalation ongoing) | [8][9][10] |
| Azacitidine Dosing | Standard | [8] |
| Venetoclax Dosing | Standard | [8] |
Efficacy Results
The triplet therapy has shown high rates of complete remission (CR) and complete remission with incomplete hematologic recovery (CRh), as well as high rates of measurable residual disease (MRD) negativity.[3][4]
| Efficacy Endpoint | 40 mg this compound Cohort | 80 mg this compound Cohort | 120 mg this compound Cohort | Overall (as of latest report) | Reference |
| CR/CRh Rate | 75% (3/4 patients) | 100% (3/3 patients) | 100% (3/3 patients) | 90% (9/10 patients) | [3][4][8] |
| MRD Negativity Rate (among responders) | Not explicitly reported for this cohort | Not explicitly reported for this cohort | Not explicitly reported for this cohort | 78% (7/9 patients) | [4] |
Experimental Protocols
The following are representative protocols for key experiments relevant to the study of this compound and its combination therapies. These protocols are based on established methodologies and information from preclinical studies of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Recombinant kinases (e.g., FLT3, SYK, KIT)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
This compound (or other test compounds)
-
Kinase buffer
-
ATP
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the recombinant kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add the serially diluted this compound. b. Add the kinase/antibody mixture to each well. c. Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aptose’s Frontline Triple Drug Therapy with this compound Achieves Notable Responses in Newly Diagnosed AML Patients in the Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]
- 9. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 10. targetedonc.com [targetedonc.com]
Application Notes and Protocols: In Vivo Xenograft Models for Tuspetinib Efficacy Testing
Introduction
Tuspetinib (formerly HM43239) is an orally administered, multi-kinase inhibitor under investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2][3] It is designed to target a specific constellation of kinases known to be involved in AML cell proliferation, survival, and resistance to therapy.[1][4] Preclinical evaluation of this compound's efficacy is crucial for its clinical development, and in vivo xenograft models provide an essential platform for this assessment. These models, utilizing human AML cell lines or patient-derived blasts implanted into immunodeficient mice, allow for the evaluation of antitumor activity, pharmacodynamics, and potential combination therapies in a living system.[5][6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on conducting in vivo xenograft studies to test the efficacy of this compound.
Mechanism of Action & Signaling Pathway
This compound is a potent, oral, non-covalent multi-kinase inhibitor.[4][8] Its primary targets include key pro-survival kinases such as FMS-like tyrosine kinase 3 (FLT3), spleen tyrosine kinase (SYK), Janus kinases (JAK1/2), and mutant forms of KIT.[1][9][10][11] By inhibiting these kinases, this compound effectively suppresses downstream signaling pathways that are critical for the proliferation and survival of AML cells, including STAT5, MEK/ERK, and AKT/mTOR.[5][12] The drug has shown activity against both wild-type and various mutant forms of FLT3, including internal tandem duplication (ITD) and resistance-conferring tyrosine kinase domain (TKD) mutations.[1]
Application Notes
Animal Model Selection
The choice of immunodeficient mouse strain is critical for successful engraftment of human AML cells.
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency): These mice lack mature B and T lymphocytes and have defects in innate immunity, making them suitable hosts for many AML cell lines.[13][14]
-
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ): NSG mice have a more severe immunodeficiency profile than NOD/SCID mice, including a lack of NK cells, which generally results in higher and more reliable engraftment rates for both AML cell lines and patient-derived xenografts (PDX).[13][14]
-
NSG-SGM3: This strain expresses human cytokines (SCF, GM-CSF, & IL-3), which further supports the engraftment and expansion of human myeloid leukemia cells, making it an excellent choice for PDX models.[15]
For most cell line-derived xenograft studies with established lines like MV-4-11, NOD/SCID mice are often sufficient. For PDX models or cell lines with lower engraftment potential, NSG or NSG-SGM3 mice are recommended.[14][15]
AML Cell Line Selection
Selection should be based on the specific genetic subtypes of AML being targeted. This compound has broad, mutation-agnostic activity, but testing in models with known driver mutations is informative.[1][3]
-
MV-4-11: Harbors a FLT3-ITD mutation and is widely used in AML research. It is known to establish well in both subcutaneous and orthotopic models.[16]
-
MOLM-13 & MOLM-14: Both cell lines also contain the FLT3-ITD mutation and have been used in preclinical xenograft studies of this compound, showing dose-dependent responses.[8][16]
-
KG-1a: A CD34+/CD38- cell line that can be used to model leukemic stem cell characteristics.[16]
Study Design Considerations
-
Model Type: Subcutaneous models are useful for initial efficacy screening and easily measurable tumor growth. Orthotopic (systemic) models, established via intravenous injection, more accurately mimic the systemic nature of leukemia and are crucial for evaluating survival benefits.[5][6]
-
Monotherapy vs. Combination Therapy: this compound has shown synergy when combined with other AML therapies like venetoclax (a BCL-2 inhibitor) and azacitidine (a hypomethylating agent).[5][7][17] Study designs should consider arms for this compound as a single agent and in combination to explore enhanced efficacy.[7]
-
Dosing: this compound is administered orally, once daily.[5] Preclinical studies have used doses such as 30 mg/kg, which markedly prolonged survival in orthotopic models.[8] Dose-response studies are recommended to determine optimal efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line / Target | Mutation Status | Measurement | Value (nmol/L) | Citation |
|---|---|---|---|---|
| FLT3 WT | Wild-Type | IC50 | 1.1 | [4][16] |
| FLT3-ITD | ITD Mutation | IC50 | 1.8 | [4][16] |
| FLT3 D835Y | TKD Mutation | IC50 | 1.0 | [4][16] |
| MV-4-11 | FLT3-ITD | GI50 / IC50 | 1.3 | [5][6][16] |
| MOLM-13 | FLT3-ITD | GI50 / IC50 | 5.1 | [16] |
| MOLM-14 | FLT3-ITD | GI50 | 2.9 | [16] |
| Ba/F3 | Expressing FLT3 WT | GI50 | 9.1 | [5][6] |
| Ba/F3 | Expressing FLT3 Mutants | GI50 | 2.5 - 56 |[5][6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cell Line(s) | Treatment | Key Finding | Citation |
|---|---|---|---|---|
| Subcutaneous & Orthotopic | FLT3-mutant human AML | This compound (Oral) | Markedly extended survival | [5][6][12] |
| Orthotopic | MV-4-11, MOLM-13, MOLM-14 | This compound (30 mg/kg, qd) | Markedly prolonged survival | [8] |
| Orthotopic | FLT3-mutant AML | This compound | Greater antitumor activity than gilteritinib or entospletinib | [1][17] |
| Murine Model | FLT3-mutant AML | This compound + Venetoclax | Enhanced activity / Synergy | [5][6] |
| Murine Model | FLT3-mutant AML | this compound + 5-azacytidine | Enhanced activity / Synergy |[5][6] |
Experimental Protocols
Protocol 1: Subcutaneous AML Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of this compound based on tumor volume reduction.
Methodology:
-
Cell Culture: Culture human AML cells (e.g., MV-4-11) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Animal Preparation: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID). Allow them to acclimatize for at least one week before the experiment.
-
Cell Implantation:
-
Harvest cells and wash with sterile, serum-free PBS.
-
Resuspend cells at a concentration of 5-10 x 10⁷ cells/mL in a 1:1 mixture of cold PBS and Matrigel®.
-
Inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor mice for tumor growth. Begin caliper measurements 3-4 days post-implantation.
-
Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound, this compound + Venetoclax).
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral gavage.
-
Administer this compound or vehicle control orally, once daily (qd), at the predetermined dose (e.g., 15-30 mg/kg).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Protocol 2: Orthotopic (Systemic) AML Xenograft Model
This protocol describes a systemic model that better recapitulates human AML, using survival as the primary endpoint.
Methodology:
-
Cell Preparation: Culture AML cells as described above. For non-invasive monitoring, cells can be transduced with a lentiviral vector expressing luciferase prior to the study.
-
Animal Preparation: Use 6-8 week old female NSG mice for optimal engraftment.
-
Cell Implantation:
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 10-50 x 10⁶ cells/mL.
-
Inject 100 µL of the cell suspension (containing 1-5 x 10⁶ cells) intravenously via the lateral tail vein.
-
-
Treatment Initiation:
-
Begin treatment 3-7 days post-implantation to allow for cell engraftment in the bone marrow and other organs.[8]
-
Administer this compound or vehicle control orally, once daily.
-
-
Monitoring Disease Progression:
-
Monitor mice daily for clinical signs of disease, such as weight loss, ruffled fur, lethargy, or hind-limb paralysis.
-
If using luciferase-tagged cells, perform bioluminescence imaging (BLI) weekly to monitor tumor burden and dissemination.
-
-
Efficacy Assessment (Endpoint):
-
The primary endpoint is survival. Mice are euthanized when they meet pre-defined endpoint criteria (e.g., >20% weight loss, development of paralysis, or other signs of severe morbidity).
-
Record the date of death or euthanasia for each mouse.
-
Analyze survival data using Kaplan-Meier curves and compare survival distributions between groups using the log-rank test. A significant increase in median survival in the this compound-treated group compared to the vehicle group indicates efficacy.[5][6]
-
References
- 1. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. This compound | C29H33ClN6 | CID 135390910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aptose Initiates Dosing of this compound in APTIVATE Expansion Trial in Patients with Acute Myeloid Leukemia :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Determining Tuspetinib Potency Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuspetinib is a potent, orally bioavailable, multi-kinase inhibitor under investigation for the treatment of Acute Myeloid Leukemia (AML).[1][2] It targets several key kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), spleen tyrosine kinase (SYK), Janus kinase 1/2 (JAK1/2), and mutant forms of KIT.[2][3][4] Preclinical studies have demonstrated its efficacy in various AML cell lines, highlighting its potential to overcome resistance to existing therapies.[1][5] This document provides detailed protocols for cell-based assays to determine the potency of this compound, focusing on its effects on cell viability, apoptosis, and inhibition of target kinase phosphorylation.
Mechanism of Action: Targeting Key Signaling Pathways in AML
This compound exerts its anti-leukemic effects by simultaneously inhibiting multiple oncogenic signaling pathways. Its primary targets, FLT3 and SYK, are crucial for the proliferation and survival of AML cells.[3][4] By inhibiting these and other kinases, this compound effectively dampens downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[5][6]
Data Presentation: In Vitro Potency of this compound
The following tables summarize the reported in vitro potency of this compound in various AML cell lines and engineered Ba/F3 cells expressing different forms of FLT3.
Table 1: this compound GI50 Values in AML Cell Lines
| Cell Line | FLT3 Status | GI50 (nmol/L) |
| MOLM-14 | ITD | 1.3 - 5.2 |
| MV-4-11 | ITD | 1.3 - 5.2 |
| KG-1a | WT | 1.3 - 5.2 |
Data sourced from preclinical studies.[5][6]
Table 2: this compound GI50 Values in Ba/F3 Cells Expressing FLT3 Variants
| FLT3 Variant | GI50 (nmol/L) |
| Wild-Type (WT) | 9.1 |
| ITD | 2.5 |
| D835Y | 16 |
| ITD/F691L | 56 |
| ITD/D835Y | 16 |
Data reflects the potent activity of this compound against various clinically relevant FLT3 mutations.[3][5]
Experimental Protocols
This section provides detailed protocols for three key cell-based assays to determine the potency of this compound.
Cell Viability Assay (Luminescence-Based)
This assay measures ATP levels as an indicator of metabolically active, viable cells.[7][8] A decrease in luminescence upon this compound treatment indicates reduced cell viability.
Materials:
-
AML cell lines (e.g., MOLM-14, MV-4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[8][9]
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the luminescence signal against the log of this compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10][11] An increase in luminescence indicates induction of apoptosis by this compound.
Materials:
-
AML cell lines
-
Cell culture medium
-
This compound stock solution
-
96-well white, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells as described in the cell viability assay protocol.
-
Compound Addition: Add this compound at concentrations around the predetermined GI50 value.
-
Incubation: Incubate the plate for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]
-
Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11][12]
-
Mixing and Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours.[11]
-
Measurement: Measure luminescence.
-
Data Analysis: Compare the luminescence of treated cells to untreated controls to determine the fold-increase in caspase-3/7 activity.
Western Blot for Phosphorylated Protein Detection
This technique is used to assess the inhibition of this compound's target kinases by measuring the levels of their phosphorylated forms.[13][14] A decrease in the phosphorylated protein signal indicates target engagement and inhibition.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-SYK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Conclusion
The cell-based assays outlined in this document provide a robust framework for determining the in vitro potency of this compound. By assessing cell viability, apoptosis, and target kinase inhibition, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for AML. Consistent and reproducible execution of these protocols is crucial for generating high-quality data to support drug development efforts.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing Tuspetinib-Induced Apoptosis using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuspetinib is a potent, oral, multi-kinase inhibitor under investigation for the treatment of acute myeloid leukemia (AML).[1] It targets several key pro-survival signaling pathways by inhibiting kinases such as SYK, FLT3, JAK1/2, and mutant forms of KIT, while also indirectly suppressing the anti-apoptotic protein MCL1.[2][3] This concerted inhibition of oncogenic signaling cascades ultimately leads to the induction of apoptosis in AML cells.
These application notes provide a comprehensive protocol for the assessment of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing valuable insights into the cytotoxic effects of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effects by simultaneously blocking multiple signaling pathways crucial for the survival and proliferation of AML cells. By inhibiting key kinases, this compound disrupts downstream signaling, leading to the downregulation of anti-apoptotic proteins like MCL1 and the upregulation of pro-apoptotic proteins such as BIM. This shift in the balance of pro- and anti-apoptotic proteins culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent cell death.[2]
Data Presentation
The following table presents illustrative data on the pro-apoptotic activity of this compound in the MOLM-14 human AML cell line. This data is based on the potent in vitro killing of AML cell lines by this compound, with GI50 values in the low nanomolar range (1.3–5.2 nmol/L).[3]
| Cell Line | Treatment | Concentration (nM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| MOLM-14 | Control (DMSO) | - | 48 | 5.2 ± 1.1 | 2.1 ± 0.5 | 7.3 ± 1.2 |
| This compound | 5 | 48 | 25.8 ± 3.5 | 10.4 ± 2.1 | 36.2 ± 4.8 | |
| This compound | 10 | 48 | 45.1 ± 5.2 | 22.7 ± 3.9 | 67.8 ± 7.3 | |
| This compound | 50 | 48 | 68.9 ± 6.8 | 28.3 ± 4.5 | 97.2 ± 2.5 |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome based on the known potent cytotoxic effects of this compound on AML cell lines.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human AML cell line (e.g., MOLM-14, MV-4-11)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Annexin V-FITC/PI Apoptosis Detection Kit: (e.g., from Thermo Fisher Scientific, BD Biosciences) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Flow Cytometer: Equipped with a 488 nm laser for excitation and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture AML cells (e.g., MOLM-14) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium from a 10 mM DMSO stock.
-
Add the desired final concentrations of this compound (e.g., 5, 10, 50 nM) to the respective wells.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
-
Cell Staining:
-
Following incubation, harvest the cells by transferring the cell suspension to a flow cytometry tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events for each sample.
-
Analyze the data using appropriate software. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis assays).
-
-
Conclusion
The flow cytometry-based Annexin V and PI staining method is a robust and reliable technique for quantifying the apoptotic effects of this compound on AML cells. This protocol, in conjunction with an understanding of the drug's mechanism of action, provides a powerful tool for researchers and drug development professionals to evaluate the efficacy of this compound and similar targeted therapies. The ability to distinguish between different stages of cell death offers a more nuanced understanding of the cellular response to treatment.
References
- 1. Aptose Presents Safety, Response, and MRD Clinical Data from TUSCANY Phase 1/2 Clinical Trial of this compound Triplet Therapy in Newly Diagnosed AML at the 2025 EHA Congress :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuspetinib Dose-Response in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-dependent effects of tuspetinib, a multi-kinase inhibitor, on various Acute Myeloid Leukemia (AML) cell lines. This document includes quantitative data on cell viability, detailed experimental protocols for reproducing these findings, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (formerly HM43239) is an orally bioavailable, potent inhibitor of several kinases implicated in the proliferation and survival of AML cells.[1] Its primary targets include Spleen Tyrosine Kinase (SYK), FMS-like Tyrosine Kinase 3 (FLT3) (both wild-type and mutated forms), mutant forms of KIT, Janus Kinase 1/2 (JAK1/2), Ribosomal S6 Kinase 2 (RSK2), and TAK1-TAB1 kinase.[1] By inhibiting these key signaling molecules, this compound effectively suppresses downstream pro-survival pathways, including the STAT5, MEK/ERK, and AKT/mTOR pathways, leading to potent anti-leukemic activity.[1] These notes are intended to serve as a practical guide for researchers investigating the preclinical efficacy of this compound in AML models.
Data Presentation: Dose-Response of this compound in AML Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of AML and related cell lines, with the concentration required for 50% growth inhibition (GI50) being a key metric. The data presented below is summarized from preclinical studies.[1]
| Cell Line | FLT3 Status | GI50 (nmol/L) | Notes |
| Human AML Cell Lines | |||
| MV-4-11 | FLT3-ITD | 1.3 - 5.2 | Expresses internal tandem duplication in FLT3.[1] |
| MOLM-13 | FLT3-ITD | 1.3 - 5.2 | Expresses internal tandem duplication in FLT3.[1] |
| MOLM-14 | FLT3-ITD | 1.3 - 5.2 | Expresses internal tandem duplication in FLT3.[1] |
| Murine Pro-B Cell Line (Ba/F3) | Engineered to express human FLT3 variants. | ||
| Ba/F3 | Wild-Type FLT3 | 9.1 | Expressing wild-type human FLT3.[1] |
| Ba/F3 | Mutant FLT3 | 2.5 - 56 | Expressing various mutant forms of human FLT3.[1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental design for assessing this compound's efficacy, the following diagrams are provided.
References
Monitoring Tuspetinib Efficacy in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuspetinib (formerly HM43239) is an oral, potent, multi-kinase inhibitor under investigation for the treatment of acute myeloid leukemia (AML).[1][2][3][4][5][6][7][8] Its primary mechanism of action involves the inhibition of key kinases that drive AML cell proliferation and survival, including spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), and mutant forms of KIT, as well as JAK1/2, RSK2, and TAK1-TAB1 kinases.[1][2][3][5][6][9] Preclinical studies have demonstrated this compound's efficacy in reducing leukemic cell growth, inducing apoptosis, and prolonging survival in various AML models.[1][2][5][6][10][11][12] This document provides detailed application notes and protocols for monitoring the efficacy of this compound in a preclinical setting, including in vitro and in vivo methodologies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by inhibiting the phosphorylation of its target kinases and modulating downstream signaling pathways crucial for AML cell survival and proliferation.[1][2][6][10][11][12] Inhibition of SYK and FLT3 by this compound leads to the suppression of downstream signaling molecules, including STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[1][2][6][10][11][12] This disruption of key signaling cascades ultimately leads to cell cycle arrest and apoptosis in AML cells.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound in various AML cell lines.
Table 1: In Vitro Kinase Inhibition of this compound
| Kinase Target | IC50 (nmol/L) |
| FLT3 WT | 1.1[1][10] |
| FLT3-ITD | 1.8[1][10] |
| FLT3 D835Y | 1.0[1][10] |
| SYK | 2.9[10][13] |
| KIT (mutant) | 3.5 - 3.6[10][13] |
| JAK1 | 2.9[10][13] |
| JAK2 | 6.3[10][13] |
| TAK1 | 7[10][13] |
| RSK2 | 9.7[10][13] |
Table 2: In Vitro Cell Growth Inhibition of this compound
| Cell Line | FLT3 Status | GI50 (nmol/L) |
| MV-4-11 | ITD | 1.3 - 5.2[1][2][6][10][11][12] |
| MOLM-13 | ITD | 1.3 - 5.2[1][2][6][10][11][12] |
| MOLM-14 | ITD | 1.3 - 5.2[1][2][6][10][11][12] |
| Ba/F3 | WT | 9.1[1][2][6][10][11][12] |
| Ba/F3 | Various mutants | 2.5 - 56[1][2][6][10][11][12] |
Experimental Protocols
In Vitro Efficacy Assays
Figure 2: In Vitro Efficacy Monitoring Workflow.
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat AML cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-SYK, anti-SYK, anti-phospho-STAT5, anti-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound for the desired time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Efficacy Studies
Figure 3: In Vivo Efficacy Monitoring Workflow.
This protocol describes the establishment of an orthotopic AML xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Luciferase-expressing AML cell lines (e.g., MV-4-11-luc, MOLM-13-luc)
-
Immunodeficient mice (e.g., NOD/SCID)
-
This compound formulation for oral gavage
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Inject 1-5 x 10^6 luciferase-expressing AML cells intravenously or directly into the bone marrow (tibia) of NOD/SCID mice.
-
Monitor tumor engraftment and progression weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once a detectable tumor burden is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Monitor animal body weight and overall health status throughout the study.
-
The primary endpoint is typically overall survival. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
-
At the end of the study, tissues such as bone marrow, spleen, and peripheral blood can be collected for pharmacodynamic analysis (e.g., western blotting, flow cytometry) to assess target engagement.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in AML models. Consistent and rigorous application of these methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this promising agent. The combination of in vitro and in vivo assays allows for a thorough understanding of this compound's mechanism of action and its anti-leukemic activity, which is crucial for its continued development as a novel therapy for AML.
References
- 1. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 5. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kolaido.com [kolaido.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. What Can We Do For You: New CDX Models for AML Studies - TransCure bioServices [transcurebioservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Optimizing Tuspetinib Dosage for Synergistic Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tuspetinib dosage in their experiments, particularly when investigating synergistic effects with other agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, multi-kinase inhibitor that targets several key pro-survival kinases involved in myeloid malignancies.[1][2] Its targets include SYK, wild-type (WT) and mutant forms of FLT3, mutant forms of KIT, JAK1/2, RSK2, and TAK1–TAB1 kinases.[1][2] By inhibiting these kinases, this compound suppresses downstream signaling pathways that drive cellular proliferation, such as the phosphorylation of STAT5, MEK, ERK, AKT, mTOR, 4E-BP1, and S6K.[2][3] Additionally, it indirectly leads to the suppression of the anti-apoptotic protein MCL1.[1][2]
Q2: With which agents has this compound shown synergistic or additive effects?
A2: this compound has demonstrated promising synergistic or additive effects when combined with other anti-leukemic agents. Notably, strong synergy has been observed with the BCL-2 inhibitor venetoclax.[1][2][4] Preclinical studies have shown that while the in vitro synergy can be modest, the in vivo combination of this compound and venetoclax leads to a substantial improvement in therapeutic efficacy.[1] Combination with the hypomethylating agent 5-azacytidine (AZA) has also been shown to be more effective than either drug alone.[1] Clinical trials are actively investigating a triplet therapy of this compound, venetoclax, and azacitidine.[5][6][7][8]
Q3: What are the reported dose levels of this compound used in clinical trials for combination therapies?
A3: In the Phase 1/2 TUSCANY trial investigating this compound in combination with venetoclax and azacitidine for newly diagnosed Acute Myeloid Leukemia (AML), several dose levels of this compound have been evaluated, including 40 mg, 80 mg, and 120 mg, with plans to evaluate a 160 mg cohort.[7][9] The 80 mg dose was determined to be an optimal dose in an early phase of the trial.[8]
Q4: Have any dose-limiting toxicities (DLTs) been reported for this compound in combination therapies?
A4: In the TUSCANY trial, the triplet therapy of this compound with venetoclax and azacitidine has been reported to be well-tolerated, with no dose-limiting toxicities observed at the 40 mg, 80 mg, and 120 mg dose levels.[5][7][8][9]
Q5: Does the presence of specific mutations affect the efficacy of this compound combination therapy?
A5: Yes, the combination therapy of this compound with venetoclax and azacitidine has shown efficacy in AML patients with various mutations, including difficult-to-treat mutations like TP53, FLT3-ITD, and RAS.[5][7][8][10] In fact, a 100% complete response rate was observed in patients with NPM1-mutant, FLT3-ITD, and TP53-mutant AML treated with the triplet therapy.[9] Preclinical models also showed that the combination of this compound and venetoclax exhibited synergy in an NRASG12D AML model.[1][2][3]
Troubleshooting Guide
Issue 1: Sub-optimal synergy observed with venetoclax in vitro.
-
Possible Cause: As observed in preclinical studies, the in vitro synergy between this compound and venetoclax may be modest.[1]
-
Troubleshooting Steps:
-
Transition to an in vivo model: The synergistic effects of this compound and venetoclax have been shown to be more pronounced in vivo.[1]
-
Vary drug administration scheduling: Experiment with different scheduling of the two drugs (e.g., sequential vs. concurrent administration) to see if this enhances the synergistic effect.
-
Incorporate a third agent: Consider a triplet combination with a hypomethylating agent like azacitidine, which has shown significant efficacy in clinical trials.[5][7]
-
Issue 2: Development of resistance to this compound monotherapy in cell lines.
-
Possible Cause: Prolonged exposure to a single agent can lead to the development of resistance mechanisms.
-
Troubleshooting Steps:
-
Introduce a BCL-2 inhibitor: Cells selected for acquired resistance to this compound have shown hypersensitivity to venetoclax and other MCL1 inhibitors.[1][2][3] This suggests that venetoclax could be an effective agent to overcome this compound resistance.
-
Analyze resistance mechanisms: Perform molecular profiling of the resistant cells to identify upregulated survival pathways that could be targeted with other agents.
-
Issue 3: Difficulty in determining the optimal this compound concentration for in vitro experiments.
-
Possible Cause: The effective concentration can vary between different cell lines and experimental conditions.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the GI50 (concentration for 50% growth inhibition) of this compound in your specific cell line. Published GI50 values for various AML cell lines are in the low nanomolar range (1.3–5.2 nmol/L).[2][3]
-
Use a range of concentrations: When testing for synergy, use a matrix of concentrations for both this compound and the combination agent, typically centered around their respective GI50 values.
-
Data Presentation
Table 1: this compound Combination Therapy Clinical Trial Data (TUSCANY Trial)
| This compound Dose | Combination Agents | Patient Population | Key Efficacy Results | Reference |
| 40 mg | Venetoclax, Azacitidine | Newly Diagnosed AML | 2 of 3 evaluable patients achieved Complete Remission (CR) or CR with partial hematologic recovery (CRh). | [5] |
| 80 mg | Venetoclax, Azacitidine | Newly Diagnosed AML | 100% CR/CRh rate. | [7] |
| 120 mg | Venetoclax, Azacitidine | Newly Diagnosed AML | 100% CR/CRh rate. | [7] |
| 40, 80, 120 mg (pooled) | Venetoclax, Azacitidine | Newly Diagnosed AML | 90% CR/CRh rate; 78% of responders achieved Measurable Residual Disease (MRD) negativity. | [7][9][11] |
Table 2: this compound In Vitro Activity
| Cell Line/Target | Metric | Value | Reference |
| AML cell lines | GI50 | 1.3–5.2 nmol/L | [2][3] |
| Ba/F3 cells expressing WT FLT3 | GI50 | 9.1 nmol/L | [2][3] |
| Ba/F3 cells expressing mutant FLT3 | GI50 | 2.5–56 nmol/L | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
-
Cell Seeding: Plate AML cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (e.g., venetoclax) in culture medium.
-
Treatment: Treat the cells with a matrix of this compound and the combination agent concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores (e.g., ZIP score) to determine if the drug combination is synergistic, additive, or antagonistic.[1]
Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition
-
Cell Treatment: Treat AML cells with this compound, the combination agent, or the combination at specified concentrations for a defined period.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins in the target signaling pathways (e.g., p-FLT3, FLT3, p-SYK, SYK, p-STAT5, STAT5, etc.).[1][2][3]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound's multi-kinase inhibition mechanism.
Caption: Workflow for assessing this compound synergy.
References
- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. rarecancernews.com [rarecancernews.com]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound Triplet Combination Shows Antileukemic Activity in AML | Blood Cancers Today [bloodcancerstoday.com]
- 9. Aptose’s this compound boosts SoC response in AML trial [clinicaltrialsarena.com]
- 10. ashpublications.org [ashpublications.org]
- 11. cancernetwork.com [cancernetwork.com]
Addressing off-target effects of Tuspetinib in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuspetinib in vitro. The focus is on understanding and addressing its multi-kinase activity to distinguish on-target from potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary kinase targets of this compound?
This compound is a potent, orally active multi-kinase inhibitor. While it is prominently known as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), it was designed to simultaneously target a constellation of kinases known to be operative in myeloid malignancies.[1][2] Its primary target in the context of Acute Myeloid Leukemia (AML) is FLT3, including wild-type (WT), internal tandem duplication (ITD), and tyrosine kinase domain (TKD) mutations.[1][3]
However, it potently inhibits several other kinases, which should be considered in experimental designs. These secondary targets, or "off-targets" if not the primary focus of the study, include SYK, JAK1, JAK2, mutant cKIT, RSK2, and TAK1.[4][5] The inhibition of these kinases contributes to its overall cellular activity.
Table 1: In Vitro Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC50 (nmol/L) | Reference |
|---|---|---|
| FLT3 (WT) | 1.1 | [3] |
| FLT3 (ITD Mutation) | 1.8 | [3] |
| FLT3 (D835Y Mutation) | 1.0 | [3] |
| SYK | 2.9 | [4] |
| JAK1 | 2.9 | [4] |
| JAK2 | 6.3 | [4] |
| KIT (Mutant) | 3.5 - 3.6 | [4] |
| RSK2 | 9.7 | [4] |
| TAK1 | 7.0 |[4] |
Q2: My cell viability assay shows a stronger anti-proliferative effect than I expected based on FLT3 inhibition alone. What could be the cause?
The observed high potency of this compound is likely due to its multi-targeted nature.[4] Many AML cell lines rely on multiple signaling pathways for survival and proliferation. This compound simultaneously suppresses several of these, including:
-
FLT3 signaling: A primary driver in many AML subtypes.
-
SYK signaling: Can be activated by various upstream signals, contributing to leukemia stem cell maintenance.[4]
-
JAK/STAT pathway: Inhibition of JAK1/2 can block cytokine-mediated survival signals.[6][7]
This simultaneous inhibition can lead to a more profound anti-proliferative effect than a highly selective FLT3 inhibitor.[4] Your cell model may have a dependency on one or more of these secondary targets. To investigate this, you should assess the phosphorylation status of key nodes in these pathways (e.g., p-STAT5, p-ERK) in response to this compound treatment.[3]
Q3: How can I confirm that this compound is inhibiting its intended primary and secondary targets in my cell line?
The most direct method to confirm target engagement and inhibition in vitro is by Western Blotting . This technique allows you to measure the phosphorylation status of the kinases and their downstream substrates. A decrease in the phosphorylated form of a protein after this compound treatment indicates successful inhibition.
Recommended Targets for Western Blot Analysis:
-
p-FLT3 (Tyr591): To confirm inhibition of the primary target.
-
p-SYK (Tyr525/526): To assess engagement of a key secondary target.
-
p-STAT5 (Tyr694): A common downstream node for FLT3 and JAK signaling.
-
p-ERK1/2 (Thr202/Tyr204): A downstream indicator of the MAPK pathway, affected by FLT3 and SYK.
-
Total Protein Levels (FLT3, SYK, STAT5, ERK): Essential controls to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation.
Refer to the "Detailed Experimental Protocols" section for a step-by-step guide to performing a Western Blot for kinase phosphorylation analysis.
Q4: I am observing unexpected changes in signaling pathways seemingly unrelated to FLT3, SYK, or JAKs. How do I troubleshoot this?
If you observe unexpected results, a systematic approach is crucial to determine the cause. The workflow below outlines a logical process for investigating whether the phenotype is a result of a known on/off-target effect or potentially a novel mechanism.
A key control experiment is to use a more selective inhibitor for your primary target (e.g., Gilteritinib for FLT3) in parallel.[4] If the unexpected effect is absent with the selective inhibitor but present with this compound, it strongly suggests the involvement of this compound's secondary targets.
Troubleshooting Guide
Issue: High background or non-specific bands in my phospho-Western Blot.
-
Probable Cause: Milk-based blocking buffers can interfere with phospho-specific antibody detection because casein is a phosphoprotein.
-
Solution: Always use a protein-free blocking buffer or 3-5% Bovine Serum Albumin (BSA) in TBST for all blocking and antibody incubation steps when probing for phosphorylated proteins. Also, ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your proteins during sample preparation.[8]
Issue: How do I select an appropriate in vitro concentration for my experiments?
-
Probable Cause: Using a concentration that is too high can saturate all targets, making it difficult to dissect the specific contribution of each kinase.
-
Solution: Perform a dose-response experiment and analyze not just cell viability, but also target inhibition via Western Blot. Assess the concentration at which you see potent inhibition of your primary target (e.g., p-FLT3) and compare it to the concentrations required to inhibit secondary targets (e.g., p-SYK). This will help you define a concentration window that may favor on-target versus off-target effects. Most in vitro studies show this compound is highly active at low nanomolar concentrations (1-10 nM).[3][9]
Table 2: In Vitro Growth Inhibition of this compound in AML Cell Lines
| Cell Line | FLT3 Status | GI50 (nmol/L) | Reference |
|---|---|---|---|
| MV4-11 | ITD | 1.3 | [3][9] |
| MOLM-13 | ITD | 5.1 | [3] |
| MOLM-14 | ITD | 2.9 | [3] |
| KG-1a | WT | - |[4] |
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (ATP-Based)
This protocol is adapted from standard procedures for ATP-based luminescence assays (e.g., CellTiter-Glo®).[10][11]
-
Cell Plating:
-
Harvest and count cells. Determine cell viability using a method like Trypan Blue exclusion.
-
Seed cells into a 96-well, opaque-walled plate suitable for luminescence readings at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of culture medium.
-
Include wells for "no cell" (medium only) and "untreated" (cells with vehicle) controls.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 10x the final desired concentration.
-
Add 10 µL of the 10x this compound dilution or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate for the desired experimental duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Measurement:
-
Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes.
-
Add the ATP-based assay reagent to each well (typically a volume equal to the culture volume, e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from "no cell" control wells from all other measurements.
-
Normalize the data to the "vehicle control" wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50/IC50 value.
-
Protocol 2: Western Blot for Kinase Phosphorylation Status
This protocol is based on best practices for detecting phosphorylated proteins.[8]
-
Sample Preparation:
-
Plate cells and treat with the desired concentrations of this compound and controls for a short duration (e.g., 1-4 hours) to observe direct effects on kinase signaling.
-
Harvest cells by centrifugation at 4°C. Wash once with ice-cold PBS.
-
Lyse the cell pellet on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly added cocktail of protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest. This is crucial for normalization.
-
References
- 1. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. This compound | C29H33ClN6 | CID 135390910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. targetedonc.com [targetedonc.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Technical Support Center: Tuspetinib Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on achieving and maintaining the solubility of Tuspetinib in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro assays, it is recommended to prepare this compound stock solutions in 100% dimethyl sulfoxide (DMSO).[1][2] A stock solution can be prepared at a concentration of 10 mmol/L.[1][2] One supplier suggests that solubility in DMSO can reach up to 125 mg/mL (249.47 mM), though ultrasonic assistance may be necessary to achieve this concentration.[3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[3]
Q2: My this compound precipitated out of solution when I diluted it into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds. Here are several steps you can take to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically not exceeding 0.5% to avoid solvent-induced artifacts and toxicity. Some assays may tolerate up to 1-2%.[4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent composition can sometimes prevent precipitation.
-
Vortexing/Mixing: When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: Are there alternative solvents or formulations I can use to improve this compound's solubility in my assay?
A3: While DMSO is the most commonly cited solvent for in vitro studies with this compound, other general techniques for enhancing the solubility of poorly soluble drugs can be considered, though they would require validation for your specific assay:
-
Co-solvents: The use of a co-solvent system can sometimes maintain solubility.[5] For example, a small percentage of polyethylene glycol (PEG) or other biocompatible solvents in addition to DMSO might help. However, the effects of these co-solvents on your specific cell line or assay must be carefully evaluated.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[6] Investigating the effect of slight pH adjustments to your assay buffer (within a physiologically acceptable range) could be beneficial.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01 - 0.05%) can aid in solubilizing compounds for enzyme assays, but may not be suitable for cell-based assays due to potential cytotoxicity.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | This compound concentration is too high for the solvent. | Use ultrasonic treatment to aid dissolution.[3] If precipitation persists, prepare a fresh stock solution at a lower concentration. |
| DMSO is not anhydrous. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[3] | |
| Precipitation upon dilution in aqueous media | Poor mixing technique. | Add the this compound stock solution to the aqueous media while vortexing to ensure rapid and even dispersion. |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration as low as possible, you may need to test slightly higher concentrations (e.g., up to 0.5%) to find a balance between solubility and cell health. | |
| The aqueous medium is not at an optimal temperature. | Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. | |
| Inconsistent experimental results | Incomplete dissolution of this compound. | Before each use, visually inspect the stock solution for any precipitate. If necessary, briefly sonicate the stock solution to ensure it is fully dissolved. |
| Degradation of this compound in solution. | Store stock solutions at -20°C or -80°C and protect from light.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3] |
Quantitative Data Summary
This compound Solubility and Potency
| Parameter | Value | Solvent/Conditions | Reference |
| Stock Solution Concentration | 10 mmol/L | 100% DMSO | [1][2] |
| Maximum Solubility in DMSO | 125 mg/mL (249.47 mM) | DMSO (requires sonication) | [3] |
| IC50 (FLT3 WT) | 1.1 nmol/L | In vitro kinase assay | [1][3] |
| IC50 (FLT3-ITD) | 1.8 nmol/L | In vitro kinase assay | [1][3] |
| IC50 (FLT3 D835Y) | 1.0 nmol/L | In vitro kinase assay | [1][3] |
| IC50 (SYK) | 2.9 nmol/L | In vitro kinase assay | [1] |
| IC50 (JAK1) | 2.9 nmol/L | In vitro kinase assay | [1] |
| IC50 (JAK2) | 6.3 nmol/L | In vitro kinase assay | [1] |
| GI50 (AML Cell Lines) | 1.3–5.2 nmol/L | Cell growth inhibition assay | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 501.07 g/mol , dissolve 5.01 mg in 1 mL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
During each dilution step, add the this compound solution to the medium while vortexing or flicking the tube to ensure rapid mixing.
-
Add the final diluted this compound solution to the cells in your assay plate.
-
Remember to include a vehicle control in your experiment (e.g., cells treated with the same final concentration of DMSO without the drug).
-
Visualizations
Caption: this compound inhibits key signaling pathways in AML.
Caption: Recommended workflow for using this compound in vitro.
References
- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Tuspetinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential this compound-related cytotoxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, multi-kinase inhibitor that targets a specific set of kinases known to be involved in the proliferation and survival of cancer cells, particularly in Acute Myeloid Leukemia (AML).[1][2][3][4] Its primary targets include Spleen Tyrosine Kinase (SYK), FMS-like Tyrosine Kinase 3 (FLT3), Janus Kinase 1/2 (JAK1/2), Ribosomal S6 Kinase 2 (RSK2), and mutant forms of the KIT proto-oncogene.[1][2][3][4] By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Q2: What are the known off-target effects of this compound on normal cells from preclinical studies?
Preclinical toxicology studies in animal models have provided some insights into the potential off-target effects of this compound. In rat models, the primary toxicity observed was related to the lymphoid organs. In dog models, observed toxicities included leukocyte depletion, decreased weight of the thymus and spleen, and tremors. Notably, these adverse effects were reported to be reversible upon cessation of treatment.
Q3: Why might this compound exhibit cytotoxicity in normal cells?
The kinases targeted by this compound also play important physiological roles in healthy cells, which can lead to "on-target" toxicity in non-cancerous tissues.
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SYK: is crucial for immune cell signaling, and its inhibition can affect immune responses.[5]
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JAK1/2: are key components of the JAK-STAT signaling pathway, which is vital for normal hematopoiesis and immune cell function.[6][7]
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KIT: is involved in the development and function of hematopoietic stem cells, germ cells, melanocytes, and interstitial cells of Cajal in the gastrointestinal tract.[3]
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RSK2: plays a role in cell proliferation and transformation in various tissues.
Inhibition of these kinases in normal cells can disrupt their normal function and potentially lead to cytotoxicity.
Q4: Are there established methods to specifically reduce this compound's cytotoxicity in normal cells?
Currently, there are no published, specific protocols for mitigating this compound-related cytotoxicity in normal cells. However, general strategies for reducing the off-target effects of kinase inhibitors can be adapted for use with this compound. These strategies are detailed in the Troubleshooting Guide and Experimental Protocols sections below.
Troubleshooting Guide: Mitigating Off-Target Cytotoxicity
This guide provides a logical workflow for researchers encountering and aiming to mitigate cytotoxicity in normal cells during their experiments with this compound.
Data Presentation: Illustrative Cytotoxicity Data
Disclaimer: The following tables present illustrative data as specific quantitative cytotoxicity data for this compound on a broad panel of normal human cell lines is not currently available in the public domain. These examples are provided to guide researchers in presenting their own experimental findings.
Table 1: Example IC50 Values of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) |
| MV4-11 | AML | 1.3[8] |
| MOLM-13 | AML | 5.1[8] |
| MOLM-14 | AML | 2.9[8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | [Placeholder: e.g., 500] |
| hCM | Human Cardiomyocytes | [Placeholder: e.g., 1200] |
| hF | Human Fibroblasts | [Placeholder: e.g., 800] |
| PBMC | Peripheral Blood Mononuclear Cells | [Placeholder: e.g., 350] |
Note: Values for normal cell lines are placeholders for illustrative purposes.
Table 2: Example Mitigation of this compound Cytotoxicity in a Normal Cell Line
| Treatment Group (Normal Cell Line) | This compound (nM) | Protective Agent (Concentration) | Cell Viability (%) |
| Vehicle Control | 0 | None | 100 |
| This compound Alone | 500 | None | 55 |
| This compound + Protective Agent A | 500 | 10 µM | 85 |
| This compound + Protective Agent B | 500 | 5 µM | 78 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in Normal Human Cell Lines
This protocol details a standard method to determine the cytotoxic effects of this compound on various normal human cell lines.
1. Cell Culture:
- Culture normal human cell lines (e.g., HUVEC, primary human fibroblasts, induced pluripotent stem cell-derived cardiomyocytes) according to standard protocols.
- Maintain cells in a 37°C, 5% CO2 incubator.
2. Cell Seeding:
- Harvest and count cells.
- Seed cells into a 96-well plate at a predetermined optimal density for each cell type.
- Allow cells to adhere and stabilize for 24 hours.
3. This compound Treatment:
- Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.1 nM to 10 µM.
- Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
- Incubate the plate for 24, 48, and 72 hours.
4. Viability Assay (e.g., MTT or CellTiter-Glo®):
- At each time point, perform a cell viability assay according to the manufacturer's instructions.
- For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance at the appropriate wavelength.
- For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured.
5. Data Analysis:
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the dose-response curves and calculate the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) for each cell line and time point.
Protocol 2: Co-culture Model to Assess Protective Effects of a Stromal Layer
This protocol is designed to investigate if a supportive stromal cell layer can protect normal hematopoietic progenitor cells from this compound-induced cytotoxicity.[9][10][11][12]
1. Establishment of Stromal Layer:
- Seed mesenchymal stromal cells (MSCs) into a 24-well plate and culture until they form a confluent monolayer.
2. Isolation and Staining of Hematopoietic Stem and Progenitor Cells (HSPCs):
- Isolate CD34+ HSPCs from a source such as cord blood or bone marrow using magnetic-activated cell sorting (MACS).
- Stain the HSPCs with a fluorescent tracker dye (e.g., CFSE) according to the manufacturer's protocol to distinguish them from the MSCs.
3. Co-culture and this compound Treatment:
- Add the fluorescently labeled HSPCs on top of the confluent MSC monolayer.
- As a control, seed HSPCs in a separate plate without an MSC layer.
- Allow the co-culture to stabilize for 24 hours.
- Treat the co-cultures and the HSPC-only cultures with a range of this compound concentrations.
4. Analysis of HSPC Viability:
- After 48-72 hours of treatment, gently collect the non-adherent and loosely adherent HSPCs from the wells.
- Analyze the viability of the fluorescently labeled HSPC population using flow cytometry with a viability dye (e.g., 7-AAD or DAPI).
5. Data Interpretation:
- Compare the IC50 values of this compound on HSPCs in the presence and absence of the MSC stromal layer to determine if the co-culture provides a protective effect.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. establishment-of-a-long-term-co-culture-assay-for-mesenchymal-stromal-cells-and-hematopoietic-stem-progenitors - Ask this paper | Bohrium [bohrium.com]
- 10. Hematopoietic stem cells in co-culture with mesenchymal stromal cells - modeling the niche compartments in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hematopoietic stem cells in co-culture with mesenchymal stromal cells - modeling the niche compartments in vitro | Haematologica [haematologica.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tuspetinib Delivery in Orthotopic AML Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tuspetinib in orthotopic Acute Myeloid Leukemia (AML) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
A1: this compound is an oral, small molecule, multi-kinase inhibitor currently in clinical development for the treatment of AML.[1][2][3] It functions by targeting several key kinases involved in cancer cell proliferation, survival, and resistance to therapy.[4][5] this compound potently inhibits FLT3, SYK, and mutant forms of cKIT, which are often dysregulated in AML.[4] By inhibiting these kinases, this compound disrupts downstream signaling pathways, including STAT5, MEK, ERK, AKT, and mTOR, ultimately leading to the suppression of leukemic cell growth.[1][3][6]
Q2: What are the advantages of using orthotopic AML models for evaluating this compound?
A2: Orthotopic AML models, where human AML cells are implanted into the bone marrow of immunodeficient mice, offer a more clinically relevant system compared to subcutaneous models.[6][7] This model allows for the study of leukemia progression in its native microenvironment, which is crucial for evaluating the efficacy of drugs like this compound that target interactions between cancer cells and the bone marrow stroma.[8] Preclinical studies have shown that oral administration of this compound markedly extends survival in orthotopic AML xenograft models.[1][3][6][7]
Q3: What is the recommended administration route and dosage for this compound in mouse models?
A3: this compound is orally bioavailable and is typically administered to mice via oral gavage.[6][8] A common effective dose used in preclinical studies with orthotopic AML models is 30 mg/kg, administered daily.[7][8] However, dose-dependency has been observed, and the optimal dose may vary depending on the specific AML cell line and experimental goals.[8]
Q4: How can I monitor the efficacy of this compound in my orthotopic AML model?
A4: Efficacy can be monitored through several methods:
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Survival Analysis: Tracking the overall survival of the treated mice compared to a vehicle control group is a primary endpoint.[6][7]
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In Vivo Imaging: If the AML cells are engineered to express a reporter gene (e.g., luciferase), bioluminescence imaging can be used to non-invasively monitor tumor burden and response to treatment over time.[9][10]
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Flow Cytometry: At the end of the study, bone marrow and spleen can be harvested to quantify the percentage of human AML cells (e.g., hCD45+) by flow cytometry.[2][11][12]
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Immunohistochemistry (IHC): Bone marrow sections can be stained for phosphorylated levels of this compound's targets (e.g., p-FLT3, p-SYK) to confirm target engagement.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Suboptimal or variable this compound efficacy | Improper drug formulation or administration: this compound may not be fully dissolved or may be administered incorrectly, leading to inconsistent dosing. | Ensure this compound is properly formulated for oral gavage. Consult formulation protocols and ensure consistent administration technique. |
| Low bioavailability: Although orally available, factors like food intake or individual mouse physiology could affect absorption. | Administer this compound at a consistent time relative to feeding. Consider a small pilot study to assess pharmacokinetic variability in your specific mouse strain. | |
| Development of drug resistance: AML cells can develop resistance to this compound over time. | Investigate potential resistance mechanisms such as mutations in target kinases or activation of bypass signaling pathways.[1][4][6] Consider combination therapies, as preclinical data suggests synergy with agents like venetoclax.[1][3][6] | |
| Difficulty in establishing or monitoring orthotopic AML model | Poor engraftment of AML cells: The health and viability of the AML cells, as well as the injection technique, are critical for successful engraftment. | Use highly viable AML cells for injection. Optimize the intra-tibial or intravenous injection procedure to ensure delivery to the bone marrow. |
| Inaccurate assessment of tumor burden: Bioluminescence signal can be affected by factors like mouse positioning and fur. | Ensure consistent imaging parameters and proper animal preparation (e.g., shaving the imaging area). Use flow cytometry of peripheral blood or bone marrow aspirates for a more direct quantification of leukemic cells. | |
| Inconsistent results in downstream analysis (e.g., flow cytometry, IHC) | Variability in sample processing: Inconsistent tissue harvesting and processing can lead to variable cell counts and staining. | Standardize protocols for bone marrow flushing, cell counting, and staining procedures. Use validated antibody panels for flow cytometry.[12][13] |
| Low cell viability after harvesting: AML cells can be fragile. | Minimize the time between tissue harvest and processing. Use appropriate buffers and gentle handling techniques to maintain cell viability. |
Data Presentation
Table 1: In Vitro Potency of this compound Against AML Cell Lines
| Cell Line | FLT3 Status | GI50 (nmol/L) |
| MV-4-11 | ITD | 1.3 - 5.2 |
| MOLM-13 | ITD | 1.3 - 5.2 |
| MOLM-14 | ITD | 1.3 - 5.2 |
| Ba/F3 (WT FLT3) | Wild-Type | 9.1 |
| Ba/F3 (Mutant FLT3) | Various Mutations | 2.5 - 56 |
| Data synthesized from preclinical studies.[1][3][6] |
Table 2: Efficacy of this compound in Orthotopic AML Xenograft Models
| AML Cell Line | Treatment | Median Survival (Days) | Fold Increase in Survival |
| MV-4-11 | Vehicle | 42 | - |
| MV-4-11 | This compound (30 mg/kg/day) | 147 | 3.5 |
| MOLM-13 | Vehicle | 37 | - |
| MOLM-13 | This compound (30 mg/kg/day) | 75 | 2.0 |
| MOLM-14 | Vehicle | 17 | - |
| MOLM-14 | This compound (30 mg/kg/day) | 65 | 3.8 |
| Data from a preclinical study using oral daily administration of this compound.[6][7] |
Experimental Protocols
Protocol 1: Establishment of Orthotopic AML Xenograft Model
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Cell Culture: Culture human AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) in appropriate media and conditions to ensure logarithmic growth and high viability (>95%). If using luciferase-expressing cells, maintain selection pressure.
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Cell Preparation: On the day of injection, harvest cells, wash with sterile PBS, and resuspend in a suitable injection vehicle (e.g., PBS or Hank's Balanced Salt Solution) at the desired concentration (e.g., 1 x 10^6 cells in 50 µL). Keep cells on ice.
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Animal Preparation: Use immunodeficient mice (e.g., NOD/SCID). Anesthetize the mouse using a standard protocol.
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Injection:
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Intra-tibial Injection: Carefully expose the tibia and inject the cell suspension directly into the bone marrow cavity using a fine-gauge needle.
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Intravenous (Tail Vein) Injection: Warm the mouse tail to dilate the veins and inject the cell suspension into a lateral tail vein.
-
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Post-injection Monitoring: Monitor the mice regularly for signs of tumor development, such as weight loss, lethargy, or hind limb paralysis.
Protocol 2: this compound Administration and Efficacy Evaluation
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Drug Formulation: Prepare this compound for oral gavage at the desired concentration (e.g., 30 mg/kg) in a suitable vehicle. Ensure the drug is fully dissolved or forms a homogenous suspension.
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Treatment Initiation: Once AML engraftment is confirmed (e.g., by bioluminescence imaging or peripheral blood sampling), randomize mice into treatment and vehicle control groups.
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Daily Dosing: Administer this compound or vehicle orally once daily using a gavage needle. Monitor the body weight of the mice daily.
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Efficacy Monitoring:
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Survival: Record the date of death or euthanasia for each mouse to generate survival curves.
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Tumor Burden (In Vivo Imaging): If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor tumor growth and regression.
-
-
Endpoint Analysis:
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At the end of the study (or when mice reach a humane endpoint), euthanize the mice.
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Harvest bone marrow, spleen, and peripheral blood.
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Prepare single-cell suspensions for flow cytometric analysis to determine the percentage of human AML cells (e.g., staining for hCD45).
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Fix and embed bone marrow for immunohistochemical analysis of target engagement (e.g., p-FLT3, p-SYK).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometric characterization of acute leukemia reveals a distinctive “blast gate” of murine T-lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PB1766: IN VITRO ACQUIRED RESISTANCE TO THE ORAL MYELOID KINASE INHIBITOR this compound CREATES SYNTHETIC LETHAL VULNERABILITY TO VENETOCLAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 10. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Co-administration of Tuspetinib and Venetoclax
Answering Your Questions on Tuspetinib and Venetoclax Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experiments involving the co-administration of this compound and Venetoclax.
The combination of this compound, a potent kinase inhibitor, with the BCL-2 inhibitor Venetoclax is a promising therapeutic strategy in acute myeloid leukemia (AML).[1][2] this compound targets multiple oncogenic signaling pathways by inhibiting SYK, FLT3, JAK1/2, RSK1/2, and mutant KIT kinases.[1] This multi-targeted approach is being explored to enhance the pro-apoptotic effects of Venetoclax and overcome resistance mechanisms.[3][4] Preclinical studies have shown that combining this compound with Venetoclax can lead to synergistic cytotoxicity and may prevent the emergence of resistance to both agents.[2][3]
This guide offers frequently asked questions, troubleshooting advice for common experimental hurdles, quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows to support your research endeavors.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary rationale for combining this compound and Venetoclax? | The combination aims to achieve a synergistic anti-leukemic effect. This compound inhibits multiple pro-survival signaling pathways that can contribute to Venetoclax resistance.[3][4] By simultaneously targeting these pathways and the BCL-2-mediated anti-apoptotic mechanism, the combination has the potential for deeper and more durable responses in AML. |
| In which cancer types is this combination being investigated? | The primary focus of the this compound and Venetoclax combination, often as part of a triplet therapy with azacitidine, is for the treatment of newly diagnosed and relapsed/refractory acute myeloid leukemia (AML).[5][6][7] |
| What are the known mechanisms of action for each drug? | This compound is a multi-kinase inhibitor that targets SYK, FLT3, JAK1/2, RSK1/2, and mutant KIT kinases, which are involved in cancer cell proliferation and survival.[1][8] Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2, which restores the normal process of apoptosis in cancer cells. |
| Have any synergistic effects been observed? | Yes, preclinical data suggests a synthetic lethal interaction between this compound and Venetoclax.[2][9] Cells that develop resistance to this compound have been shown to become hypersensitive to Venetoclax.[10][11] |
| Are there any known pharmacokinetic interactions between this compound and Venetoclax? | Available clinical data indicates no clinically meaningful pharmacokinetic interactions between this compound and Venetoclax that would require dose modifications when co-administered.[3][12][13] |
| What are the common adverse events observed in clinical trials? | In clinical trials of the combination therapy, the most frequent treatment-emergent adverse events are generally those associated with Venetoclax, such as febrile neutropenia, nausea, and pneumonia.[1][13] The combination has been reported to be well-tolerated with no unexpected toxicities.[1][12][13] |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent cell viability results or lack of synergy | - Suboptimal cell seeding density. - Drug degradation. - Incorrect assay timing. - Cell line heterogeneity. | - Optimize cell seeding density for logarithmic growth throughout the experiment. - Prepare fresh drug stocks from powder for each experiment. - Perform a time-course experiment to determine the optimal drug incubation period. - Ensure a homogenous cell population and consider single-cell cloning if necessary. |
| High background in apoptosis assays (e.g., Annexin V/PI) | - Excessive cell death in untreated controls. - Non-specific antibody binding. - Inadequate washing steps. | - Handle cells gently to minimize mechanical stress. - Titrate Annexin V and PI concentrations to determine the optimal staining index. - Ensure thorough but gentle washing of cells to remove unbound reagents. |
| Difficulty in achieving complete remission in in vivo models | - Suboptimal dosing or scheduling. - Development of drug resistance. - Poor drug bioavailability. | - Perform dose-response studies for each drug individually before combination. - Consider intermittent dosing schedules to mitigate toxicity and delay resistance. - Analyze tumor samples for molecular markers of resistance. - Verify drug formulation and administration route for optimal bioavailability. |
| Variability in Western blot results for signaling pathway analysis | - Inconsistent protein extraction. - Suboptimal antibody concentrations. - Issues with protein transfer or membrane blocking. | - Ensure consistent lysis buffer composition and protein quantification. - Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio. - Confirm efficient protein transfer and use appropriate blocking agents. |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination Therapy for AML
| Patient Population | Treatment Regimen | Dose Levels of this compound | Complete Remission (CR/CRh) Rate | MRD-Negativity Rate in Responders |
| Newly Diagnosed AML (ineligible for induction chemotherapy) | This compound + Venetoclax + Azacitidine | 80 mg and 120 mg | 100% | 78% |
| Relapsed/Refractory AML (FLT3-mutant) | This compound + Venetoclax | 80 mg this compound / 400 mg Venetoclax | 26.7% | Not Reported |
| Relapsed/Refractory AML (FLT3-wildtype) | This compound + Venetoclax | 80 mg this compound / 400 mg Venetoclax | 16.3% | Not Reported |
| Relapsed/Refractory AML (prior Venetoclax treatment) | This compound + Venetoclax | 80 mg this compound / 400 mg Venetoclax | 18.8% | Not Reported |
CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery MRD: Minimal Residual Disease Data is based on early results from the TUSCANY (NCT03850574) and APTIVATE (NCT03850574) clinical trials.[1][5][7][13][14]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CCK-8)
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Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Drug Preparation: Prepare serial dilutions of this compound and Venetoclax in culture medium.
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Drug Treatment: Add the drug dilutions to the respective wells. For combination treatments, add both drugs to the same wells. Include vehicle-treated control wells.
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Incubation: Incubate the plate for 72 hours at 37°C.
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Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
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Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound, Venetoclax, or the combination for 48 hours.
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Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
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Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Synergy Analysis
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Experimental Design: Use a matrix of concentrations for both drugs, typically in a constant or non-constant ratio design.[15]
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Data Collection: Perform a cell viability assay as described above for each drug alone and in combination.
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Synergy Calculation: Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method.
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CI < 1 indicates synergy.
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CI = 1 indicates an additive effect.
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CI > 1 indicates antagonism.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and Venetoclax.
Caption: Workflow for assessing drug synergy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. Aptose Presents this compound (TUS) Clinical and Preclinical Findings at European Hematology Association (EHA) 2024 Hybrid Congress :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound Triplet Combination Shows Antileukemic Activity in AML | Blood Cancers Today [bloodcancerstoday.com]
- 7. targetedonc.com [targetedonc.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 10. PB1766: IN VITRO ACQUIRED RESISTANCE TO THE ORAL MYELOID KINASE INHIBITOR this compound CREATES SYNTHETIC LETHAL VULNERABILITY TO VENETOCLAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paper: Phase 1 Safety and Efficacy of this compound Plus Venetoclax Combination Therapy in Study Participants with Relapsed or Refractory Acute Myeloid Leukemia (AML) Support Exploration of Triplet Combination Therapy of this compound Plus Venetoclax and Azacitidine for Newly Diagnosed AML [ash.confex.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
Tuspetinib In Vivo Research: A Technical Support Guide to Minimizing Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and mitigate adverse events associated with Tuspetinib in in vivo studies. The following information is intended to support the design and execution of preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, multi-kinase inhibitor that targets a specific set of kinases known to be crucial for the proliferation and survival of acute myeloid leukemia (AML) cells. Its primary targets include spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), and Janus kinase (JAK) family members. By inhibiting these kinases, this compound disrupts key signaling pathways involved in cancer cell growth and survival.
Q2: What are the most common adverse events observed with this compound in in vivo studies?
Based on preclinical and clinical data, this compound is generally well-tolerated with a favorable safety profile[1][2]. The most frequently reported treatment-related adverse events of grade 3 or higher are decreased neutrophil count (neutropenia) and muscular weakness[3][4]. A dose-limiting toxicity of Grade 3 muscular weakness was observed at a 200 mg dose in a clinical trial[3][4].
Q3: Is this compound's safety profile different when used in combination therapies?
Clinical trial data from the TUSCANY (NCT03850574) study suggests that this compound, when combined with venetoclax and azacitidine, maintains a favorable safety profile with no new safety signals observed[5][6][7]. The combination therapy has been well-tolerated, with no dose-limiting toxicities reported at doses of 80 mg and 120 mg of this compound[5][7].
Troubleshooting Guides
Managing this compound-Induced Neutropenia
Issue: A significant decrease in neutrophil count is observed in research animals following this compound administration.
Mitigation Strategies:
-
Dose Optimization:
-
If neutropenia is observed, consider a dose reduction of this compound in subsequent experimental cohorts to determine a dose that maintains efficacy while minimizing myelosuppression.
-
Preclinical studies have shown this compound to be effective at various dose levels, suggesting a therapeutic window for dose adjustment[6].
-
-
Supportive Care (Translational Considerations):
-
In a clinical setting, growth factors such as granulocyte-colony stimulating factor (G-CSF) are often used to manage neutropenia. For preclinical studies, the use of recombinant murine G-CSF can be considered to support neutrophil recovery.
-
Prophylactic antibiotic or antifungal therapy should be considered in severely neutropenic animals to prevent opportunistic infections, mirroring clinical supportive care protocols.
-
-
Monitoring:
-
Implement regular monitoring of complete blood counts (CBCs) throughout the study period to detect the onset and severity of neutropenia. A typical schedule would be baseline, and then twice weekly for the first two cycles of treatment, followed by weekly monitoring.
-
Managing this compound-Induced Muscular Weakness
Issue: Animals exhibit signs of muscle weakness, such as reduced grip strength or decreased locomotor activity, after treatment with this compound.
Mitigation Strategies:
-
Dose Adjustment:
-
Supportive Care and Environmental Enrichment:
-
Ensure easy access to food and water to prevent dehydration and malnutrition in animals experiencing weakness.
-
Provide appropriate cage enrichment to encourage movement without causing undue stress.
-
-
Objective Assessment:
-
Utilize quantitative methods to assess muscle function, such as a grip strength meter or open-field activity monitoring, to objectively track the onset, severity, and resolution of muscle weakness in relation to this compound administration and any dose adjustments.
-
Quantitative Data on Adverse Events
The following tables summarize the key treatment-emergent adverse events (TEAEs) reported in the Phase 1/2 clinical trial of this compound (NCT03850574).
Table 1: Grade ≥3 Treatment-Related Adverse Events with this compound Monotherapy
| Adverse Event | Dose Level | Incidence (n) | Percentage (%) |
| Decreased Neutrophil Count | 20-160 mg | 2 | 2.6 |
| Muscular Weakness | 20-160 mg | 2 | 2.6 |
| Muscular Weakness (DLT) | 200 mg | 1 | - |
Data sourced from ASH Publications[3][4]
Table 2: Most Frequent Treatment-Emergent Adverse Events (≥10%) with this compound + Venetoclax Combination Therapy
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Pneumonia | 33.3 | - |
| Febrile Neutropenia | 11.8 | - |
| Fatigue | 10.8 | - |
| Abdominal Pain | 10.8 | - |
Data presented is for the combination arm of the study and reflects all treatment-emergent adverse events, not solely those attributed to this compound. Sourced from Cloudfront.net[8]
Experimental Protocols
Protocol for Monitoring and Managing Neutropenia in a Murine Model
-
Baseline Assessment: Prior to the first dose of this compound, collect a baseline blood sample via tail vein or saphenous vein for a complete blood count (CBC) with differential.
-
This compound Administration: Administer this compound orally at the predetermined dose.
-
Post-Dosing Monitoring:
-
Collect blood samples for CBC analysis twice weekly for the first two weeks of treatment and weekly thereafter.
-
Pay close attention to the absolute neutrophil count (ANC).
-
-
Defining Neutropenia: Establish clear criteria for different grades of neutropenia based on the murine model (e.g., Mild: ANC < 1500/µL; Moderate: ANC < 1000/µL; Severe: ANC < 500/µL).
-
Intervention for Severe Neutropenia:
-
If an animal develops severe neutropenia, consider a temporary suspension of this compound dosing.
-
Administer recombinant murine G-CSF subcutaneously at a dose of 5-10 µg/kg/day until ANC recovers to >1500/µL.
-
House severely neutropenic animals in a sterile environment and consider prophylactic broad-spectrum antibiotics.
-
-
Dose Modification: If severe neutropenia recurs upon re-challenge with this compound, consider a dose reduction of 25-50% for that cohort.
Protocol for Assessing and Managing Muscle Weakness in a Rodent Model
-
Baseline Functional Assessment:
-
Before initiating this compound treatment, perform baseline assessments of muscle strength and locomotor activity.
-
Grip Strength Test: Use a grip strength meter to measure the peak force generated by the forelimbs and hindlimbs. Perform five consecutive measurements and average the results.
-
Open Field Test: Place the animal in an open field arena and record its activity for 10-15 minutes. Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.
-
-
This compound Administration: Administer this compound orally at the desired dose.
-
Regular Functional and Clinical Monitoring:
-
Perform the grip strength and open field tests weekly.
-
Conduct daily clinical observations, noting any changes in posture, gait, or general activity level.
-
-
Intervention for Significant Muscle Weakness:
-
If a statistically significant decrease in grip strength or locomotor activity is observed, or if clear clinical signs of weakness are present, consider a dose reduction of this compound for that animal or cohort.
-
Ensure easy access to food and water by placing them on the cage floor.
-
-
Data Analysis: Compare post-treatment functional data to baseline values and to a vehicle-treated control group to determine the effect of this compound on muscle function.
Visualizations
References
- 1. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: this compound Myeloid Kinase Inhibitor Safety and Efficacy As Monotherapy and Combined with Venetoclax in Phase 1/2 Trial of Patients with Relapsed or Refractory (R/R) Acute Myeloid Leukemia (AML) [ash.confex.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Validation & Comparative
A Head-to-Head Comparison of Tuspetinib and Gilteritinib in FLT3-ITD AML Models
For Immediate Release
This guide provides a detailed, objective comparison of two prominent kinase inhibitors, tuspetinib and gilteritinib, for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) acute myeloid leukemia (AML). The information herein is intended for researchers, scientists, and drug development professionals, summarizing key preclinical and clinical findings to date.
Executive Summary
Acute myeloid leukemia with FLT3-ITD mutations is an aggressive malignancy with a historically poor prognosis. The development of targeted FLT3 inhibitors has significantly improved the treatment landscape. Gilteritinib, a potent and selective FLT3 inhibitor, is an established therapy for relapsed or refractory FLT3-mutated AML. This compound is a novel kinase inhibitor that targets not only FLT3 but also other key oncogenic pathways, including spleen tyrosine kinase (SYK), positioning it as a promising next-generation therapeutic. This guide synthesizes available data to compare their mechanisms of action, preclinical efficacy in FLT3-ITD models, and clinical responses.
Mechanism of Action and Kinase Inhibition Profile
Gilteritinib is a second-generation type I FLT3 inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[1][2][3] It competitively blocks the ATP-binding site of the FLT3 receptor, thereby inhibiting downstream signaling pathways and inducing apoptosis in leukemic cells.[1][4] Gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase, which may play a role in resistance to FLT3 inhibition.[5][6]
This compound is a multi-kinase inhibitor that targets a distinct cluster of kinases implicated in AML pathogenesis.[7] Its targets include wild-type and mutant forms of FLT3, SYK, JAK1/2, RSK2, and mutant forms of KIT.[2][8] By simultaneously suppressing these pathways, this compound has the potential to overcome resistance mechanisms and offer a broader spectrum of activity.[7][9]
The following diagram illustrates the distinct signaling pathways targeted by each inhibitor.
Preclinical Efficacy in FLT3-ITD AML Models
Direct comparative preclinical studies have demonstrated nuances in the potency and activity of this compound and gilteritinib.
In Vitro Kinase Inhibition
Biochemical enzyme activity screening assays show that this compound and gilteritinib have similar potencies against various forms of the FLT3 enzyme.[1]
Table 1: Comparative FLT3 Inhibition (IC50, nmol/L)
| Kinase | This compound | Gilteritinib | Reference |
|---|---|---|---|
| FLT3 WT | 1.1 | Similar to this compound | [1] |
| FLT3-ITD | 1.8 | Similar to this compound | [1] |
| FLT3 D835Y | 1.0 | Similar to this compound |[1] |
IC50: The half maximal inhibitory concentration.
Inhibition of Downstream Signaling
Western blot analyses in FLT3-ITD positive (MOLM-14) and FLT3 wild-type (KG-1a) AML cell lines reveal that this compound is somewhat more potent than gilteritinib at reducing the phosphorylation of FLT3 and several key downstream effector proteins in the RAS pathway.[1]
Table 2: Comparative Inhibition of Downstream Signaling Phosphorylation
| Phosphorylated Protein | Cell Line | Comparative Potency | Reference |
|---|---|---|---|
| p-FLT3 | MOLM-14, KG-1a | This compound > Gilteritinib | [1] |
| p-STAT5 | MOLM-14, KG-1a | This compound > Gilteritinib | [1] |
| p-MEK | MOLM-14, KG-1a | This compound > Gilteritinib | [1] |
| p-ERK1/2 | MOLM-14, KG-1a | This compound > Gilteritinib | [1] |
| p-mTOR | MOLM-14, KG-1a | This compound > Gilteritinib | [1] |
| p-4E-BP1 | MOLM-14, KG-1a | This compound > Gilteritinib | [1] |
| p-S6K | MOLM-14, KG-1a | this compound > Gilteritinib |[1] |
">" indicates greater potency at reducing phosphorylation.
SYK Inhibition and Activity in the Bone Marrow Microenvironment
A key differentiator for this compound is its potent inhibition of SYK. In the KG-1a cell line, this compound was found to be 2.1 to 15-fold more potent than gilteritinib at blocking fibrinogen-mediated SYK activation and 4.5 to 13-fold more potent at blocking immunoglobulin-mediated activation.[2] Furthermore, when co-cultured with stromal cells to mimic the bone marrow microenvironment, this compound more potently reduced phosphorylated FLT3 than gilteritinib.[1]
In Vivo Antitumor Activity
In vivo studies using orthotopic mouse models of FLT3-mutant AML have suggested that this compound exhibits greater antitumor activity compared to gilteritinib.[9][10] Oral administration of this compound has been shown to markedly extend survival in multiple AML xenograft models.[2][8]
Resistance Profile
Preclinical studies have shown that AML cell lines made resistant to this compound are cross-resistant to gilteritinib, suggesting that the resistance mechanisms may bypass pathways targeted by both drugs.[1]
Clinical Data Overview
While no head-to-head clinical trials have been completed, data from separate studies provide insights into the clinical activity of both agents.
Gilteritinib
Gilteritinib is approved for adult patients with relapsed or refractory AML with a FLT3 mutation. The pivotal Phase 3 ADMIRAL trial demonstrated a significant improvement in overall survival for patients treated with gilteritinib compared to salvage chemotherapy (median OS 9.3 vs 5.6 months).[6][11]
Table 3: Key Efficacy Data for Gilteritinib in Relapsed/Refractory FLT3+ AML (ADMIRAL Trial)
| Endpoint | Gilteritinib | Salvage Chemotherapy | Reference |
|---|---|---|---|
| Median Overall Survival | 9.3 months | 5.6 months | [11] |
| CR/CRh Rate | 34% | 15.3% | [3][11] |
| CRc Rate | 54% | 22% |[6] |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; CRc: Composite Complete Remission.
This compound
This compound is currently in clinical development. The Phase 1/2 TUSCANY/APTIVATE trial is evaluating this compound as a monotherapy and in combination with other agents. As a monotherapy in relapsed/refractory AML, this compound has demonstrated clinical responses across various dose levels and AML genotypes, including in patients previously treated with gilteritinib.[7][10] Notably, in the dose-escalation phase, clinical responses were observed in patients with FLT3-mutated AML who had prior exposure to FLT3 inhibitors like gilteritinib.[7]
Recent data focuses on a triplet combination of this compound with venetoclax and azacitidine in newly diagnosed AML patients, where it has shown high rates of complete remission.[12] This suggests a potential role for this compound in a broader, "mutation agnostic" patient population.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical comparison of this compound and gilteritinib.
Cell Lines and Reagents
-
AML Cell Lines: MOLM-14 (FLT3-ITD positive) and KG-1a (FLT3 wild-type) were used.[1]
-
Stromal Cell Line: HS-5 human stromal cell line was used for co-culture experiments.[1]
-
Inhibitors: this compound and gilteritinib were used for in vitro and in vivo studies.[1]
Western Blot Analysis
The following workflow was used to assess the phosphorylation of key signaling proteins.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NRG mice) were used.[13]
-
Cell Inoculation: Mice were inoculated with human FLT3-ITD mutant AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14), either subcutaneously or orthotopically (intravenously).[13]
-
Treatment: Once tumors were established or disease engraftment was confirmed, mice were randomized to receive vehicle control, this compound, or gilteritinib orally.[10]
-
Endpoints: Primary endpoints included tumor growth (for subcutaneous models) and overall survival. Survival was analyzed using Kaplan-Meier plots and the log-rank test.[4]
Conclusion
Both this compound and gilteritinib are potent inhibitors of FLT3, a key driver in a significant subset of AML. Gilteritinib has a well-established clinical profile as an effective monotherapy for relapsed/refractory FLT3-mutated AML. This compound presents a differentiated profile with its multi-kinase inhibitory activity, particularly its potent suppression of SYK. Preclinical data suggests this compound may have superior potency in inhibiting downstream signaling pathways and in overcoming microenvironment-mediated resistance. Clinical data, though early, indicates that this compound is active in patients who have previously been treated with other FLT3 inhibitors, highlighting its potential to address clinical resistance. The ongoing clinical evaluation of this compound, especially in combination therapies, will be critical in defining its ultimate role in the treatment of AML.
References
- 1. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]
- 3. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 9. ashpublications.org [ashpublications.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Tuspetinib's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of Tuspetinib with alternative therapies, supported by experimental data. This compound is an oral, multi-kinase inhibitor targeting key survival pathways in acute myeloid leukemia (AML).[1] Its performance is cross-validated against other targeted agents, including the FLT3 inhibitor gilteritinib, the SYK inhibitor entospletinib, and the standard-of-care combination of venetoclax and azacitidine.
In Vitro Anti-Leukemic Activity
This compound demonstrates potent in vitro activity against various AML cell lines, including those with FLT3 mutations. Its multi-targeted nature, inhibiting SYK, FLT3, JAK1/2, and mutant KIT, distinguishes it from more selective inhibitors.[1][2]
| Drug | Target Kinases | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | SYK, FLT3 (WT & Mutant), JAK1/2, mutant KIT, RSK2, TAK1-TAB1 | MV-4-11 (FLT3-ITD) | GI50: 1.3-5.2 | [3] |
| MOLM-13 (FLT3-ITD) | GI50: 1.3-5.2 | [3] | ||
| Ba/F3 (WT FLT3) | GI50: 9.1 | [3] | ||
| Ba/F3 (FLT3 mutants) | GI50: 2.5-56 | [3] | ||
| FLT3 WT (biochemical) | IC50: 1.1 | [4] | ||
| FLT3-ITD (biochemical) | IC50: 1.8 | [4] | ||
| FLT3 D835Y (biochemical) | IC50: 1.0 | [4] | ||
| Gilteritinib | FLT3 (WT & Mutant), AXL | MV4-11 (FLT3-ITD) | IC50: ~1 | [5] |
| MOLM-14 (FLT3-ITD) | IC50: 0.7-1.8 | [6] | ||
| SEMK2 (WT FLT3) | IC50: 5 | [6] | ||
| Entospletinib | SYK | Cell-free assay | IC50: 7.7 | [7] |
| MV4-11 (FLT3-ITD) | EC50: 38 | [7] |
Clinical Efficacy in Acute Myeloid Leukemia
This compound has shown promising clinical activity as both a monotherapy and in combination regimens for relapsed or refractory (R/R) AML. Comparative data from key clinical trials of this compound and its alternatives are summarized below.
| Therapy | Trial Name (NCT) | Patient Population | Key Efficacy Endpoints | Reference |
| This compound | APTIVATE (NCT03850574) | R/R AML | Monotherapy (80mg): 42% CR/CRh in venetoclax-naïve patients. Combination with Venetoclax: Early blast reductions observed. | [8][9] |
| This compound + Venetoclax + Azacitidine | TUSCANY (NCT03850574) | Newly Diagnosed AML (unfit for intensive chemo) | 90% Complete Response (CR) rate. 100% CR in NPM1-mutant, FLT3-ITD, and TP53-mutant subgroups. | [10] |
| Gilteritinib | ADMIRAL (NCT02421939) | R/R FLT3-mutated AML | Median Overall Survival: 9.3 months vs 5.6 months for salvage chemotherapy. CR/CRh Rate: 34.0% vs 15.3% for salvage chemotherapy. | [11][12] |
| Venetoclax + Azacitidine | VIALE-A (NCT02993523) | Newly Diagnosed AML (unfit for intensive chemo) | Median Overall Survival: 14.7 months vs 9.6 months for azacitidine alone. Composite CR Rate (CR + CRi): 66.4% vs 28.3% for azacitidine alone. | [13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-targeted inhibition of key signaling pathways in AML.
Caption: Workflow for in vitro evaluation of anti-leukemic compounds.
Caption: Workflow for in vivo AML xenograft studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (FLT3 and SYK)
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of FLT3 and SYK.
Materials:
-
Recombinant human FLT3 and SYK enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and comparator drugs (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and comparator drugs in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and drug solution.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each drug concentration and determine the IC50 value using a non-linear regression analysis.
AML Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and comparator drugs (serial dilutions)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere or stabilize for 24 hours in the incubator.
-
Add serial dilutions of this compound or comparator drugs to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Murine Xenograft Model of AML
Objective: To evaluate the in vivo anti-leukemic efficacy of this compound.
Materials:
-
Human AML cell lines (e.g., MV-4-11) or patient-derived xenograft (PDX) cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel (optional, for subcutaneous injection)
-
This compound and comparator drugs formulated for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Inject AML cells into the mice either subcutaneously into the flank (for solid tumor formation) or intravenously via the tail vein (for a disseminated leukemia model).
-
Monitor the mice regularly for tumor growth (subcutaneous model) or signs of leukemia development (intravenous model), such as weight loss and hind-limb paralysis.
-
Once tumors are palpable or leukemia is established, randomize the mice into treatment and control groups.
-
Administer this compound, comparator drug, or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume (for subcutaneous models) with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and harvest tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
For survival studies, monitor the mice until they meet predefined humane endpoints, and analyze the data using Kaplan-Meier survival curves.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aptose Reports Results for the Third Quarter 2024 - BioSpace [biospace.com]
- 3. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 9. Aptose Reports Results for the First Quarter 2023 :: Aptose Biosciences Inc. (APS) [aptose.com]
- 10. Aptose’s this compound boosts SoC response in AML trial [clinicaltrialsarena.com]
- 11. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy [clin.larvol.com]
- 14. news.abbvie.com [news.abbvie.com]
Tuspetinib Demonstrates Promising Efficacy in Relapsed and Refractory Acute Myeloid Leukemia
For Immediate Release
New data from preclinical studies and the ongoing TUSCANY clinical trial highlight the potential of tuspetinib, a novel multi-kinase inhibitor, as a significant therapeutic option for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). The agent, both as a monotherapy and in combination regimens, has shown encouraging rates of complete remission and a manageable safety profile, offering new hope for a patient population with limited effective treatments.
This compound is an orally administered small molecule that targets several key kinases implicated in AML pathogenesis, including SYK, FLT3, JAK1/2, and mutant forms of KIT.[1][2][3] This multi-targeted approach is designed to overcome resistance mechanisms that plague existing therapies.
Clinical Efficacy in the TUSCANY Trial
The Phase 1/2 TUSCANY trial (NCT03850574) is evaluating the safety and efficacy of this compound as a single agent and in combination with venetoclax and azacitidine in patients with R/R AML.[4][5][6][7] Early results from the trial have been promising.
In newly diagnosed AML patients ineligible for intensive chemotherapy, the triplet combination of this compound with venetoclax and azacitidine has demonstrated high rates of complete remission (CR) and composite complete remission (CRc).[4][7] Notably, at the 80 mg and 120 mg dose levels of this compound, a 100% CR/CRh (complete remission with partial hematologic recovery) rate was observed.[4][7] Furthermore, a high percentage of responders achieved measurable residual disease (MRD) negativity, a key indicator of deep remission and potential for improved long-term outcomes.[4]
The triplet therapy has been generally well-tolerated, with no dose-limiting toxicities reported at the initial dose levels.[4][6] This favorable safety profile is particularly important for older patients and those with comorbidities who are often ineligible for more aggressive treatment regimens.
Preclinical Evidence of Potent Anti-Leukemic Activity
In vitro and in vivo preclinical studies have substantiated the potent anti-leukemic activity of this compound. The compound has demonstrated the ability to inhibit the proliferation of various AML cell lines, including those with FLT3 mutations, at low nanomolar concentrations.[8] In xenograft models of human AML, oral administration of this compound significantly extended the survival of treated mice.[9]
Mechanistically, this compound has been shown to suppress the phosphorylation of key downstream signaling proteins, including SYK, FLT3, STAT5, MEK, ERK, AKT, and mTOR, in AML cell lines.[2][8] This broad-spectrum inhibition of pro-survival signaling pathways likely contributes to its potent anti-cancer effects.
Comparison with Alternative Treatments
The current treatment landscape for R/R AML includes salvage chemotherapy, allogeneic stem cell transplantation, and targeted therapies for patients with specific mutations. While these options can be effective for some patients, outcomes remain poor for many.
Table 1: Comparison of Efficacy Data for this compound and Alternative Treatments in Relapsed/Refractory AML
| Treatment | Mechanism of Action | Complete Remission (CR/CRc) Rate | Median Overall Survival (OS) | Key Considerations |
| This compound (triplet with Venetoclax + Azacitidine) | Multi-kinase inhibitor (SYK, FLT3, JAK1/2, mutant KIT) | 90-100% (in newly diagnosed, unfit AML)[4][7] | Data maturing | Promising early data in a difficult-to-treat population; favorable safety profile. |
| Gilteritinib | FLT3 inhibitor | 21% CR, 9% CRi[10] | 9.3 - 9.5 months[1][10] | Standard of care for FLT3-mutated R/R AML; outcomes suboptimal after prior venetoclax.[1] |
| Venetoclax-based regimens (with HMA or LDAC) | BCL-2 inhibitor | 15.4% CR, 35.7% CRc (pooled data)[11][12][13] | ~10.7 months[14] | Efficacious in combination; high rates of hematologic toxicity.[14] |
| Salvage Chemotherapy (e.g., FLAG-Ida) | Cytotoxic chemotherapy | Varies significantly | Generally poor | High toxicity; often a bridge to transplant. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the evaluation of this compound.
TUSCANY Clinical Trial (NCT03850574)
-
Study Design: A Phase 1/2, open-label, multi-center, dose-escalation and expansion study.[4][15]
-
Patient Population: Patients with relapsed or refractory AML, myelodysplastic syndrome with excess blasts-2 (MDS-IB2), or chronic myelomonocytic leukemia (CMML).[15] A separate cohort includes newly diagnosed AML patients ineligible for intensive chemotherapy.[6]
-
Inclusion Criteria (R/R AML): Morphologically documented primary or secondary AML, MDS-IB2, or CMML that is refractory to at least one prior therapy or has relapsed after achieving remission. ECOG performance status of ≤ 2.[15]
-
Exclusion Criteria: Acute promyelocytic leukemia (APL), known BCR-ABL-positive leukemia, active malignancy other than AML/MDS-IB2/CMML.[15]
-
Treatment Arms:
-
This compound monotherapy (dose escalation).
-
This compound in combination with venetoclax.
-
This compound in combination with venetoclax and azacitidine.[6]
-
-
Primary Endpoints: Maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and incidence of adverse events.[6]
-
Secondary Endpoints: CR and CRh rates, overall response rate (ORR), duration of response (DOR), and overall survival (OS).[6]
In Vitro AML Cell Line Studies
-
Cell Lines: Human AML cell lines such as MV-4-11, MOLM-13, and MOLM-14 were utilized.[9]
-
Viability Assays: Cell viability was assessed using standard methods, such as MTS or CellTiter-Glo assays, following treatment with varying concentrations of this compound.
-
Western Blotting: To investigate the impact on signaling pathways, cells were treated with this compound, lysed, and protein extracts were subjected to SDS-PAGE and immunoblotting. While the exact antibody list for the primary preclinical study by Sonowal H. et al. is located in the supplementary materials which were not publicly accessible, standard commercially available antibodies for total and phosphorylated forms of SYK, FLT3, STAT5, MEK, ERK, AKT, and mTOR would be used.[2]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used.
-
Tumor Implantation: Human AML cell lines (e.g., MV-4-11, MOLM-13, MOLM-14) were injected either subcutaneously or orthotopically into the bone marrow of the mice.[9]
-
Treatment: Once tumors were established, mice were treated with oral this compound or a vehicle control.
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements (for subcutaneous models) or bioluminescence imaging (for orthotopic models). Survival was a key endpoint.[9]
Flow Cytometry for Patient Sample Analysis
While the specific flow cytometry panel used in the TUSCANY trial is not publicly detailed, standard multi-color flow cytometry panels are used to assess immunophenotype and measurable residual disease (MRD) in AML. A representative comprehensive panel would include markers to identify myeloid blasts and assess for aberrant antigen expression.
-
Example Panel: An 18-color or 24-color panel could include markers such as CD45, CD34, CD117, HLA-DR, CD13, CD33, CD15, CD14, CD64, CD7, CD56, CD19, CD123, and others to define leukemic and normal hematopoietic populations.[16][17]
-
Methodology: Whole blood or bone marrow aspirate is collected, red blood cells are lysed, and the remaining cells are stained with a cocktail of fluorescently-labeled antibodies.[16] Samples are then acquired on a flow cytometer and analyzed to identify and quantify the leukemic cell population.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: this compound's multi-kinase inhibition of key signaling pathways in AML.
Caption: Workflow for the evaluation of this compound from preclinical to clinical studies.
Conclusion
This compound is emerging as a highly promising agent for the treatment of R/R AML. Its unique mechanism of action, targeting multiple key kinases simultaneously, appears to translate into significant clinical activity, particularly when used in combination with other targeted agents like venetoclax. The ongoing TUSCANY trial will provide more definitive data on its efficacy and safety, but the early results offer a compelling rationale for its continued development as a potential new standard of care for this challenging disease.
References
- 1. Validate User [ashpublications.org]
- 2. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Outcomes with single-agent gilteritinib for relapsed or refractory FLT3-mutant AML after contemporary induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of venetoclax combination therapy for relapsed/refractory acute myeloid leukemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Venetoclax-based regimens show promise in relapsed/refractory AML | MDedge [mdedge.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. championsoncology.com [championsoncology.com]
- 17. Twenty-four-color full spectrum flow cytometry panel for minimal residual disease detection in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Tuspetinib Safety Profile: A Comparative Analysis Against Other AML Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profile of Tuspetinib, an investigational agent in development for Acute Myeloid Leukemia (AML), against established and other emerging AML therapies. The information is compiled from publicly available clinical trial data and is intended to offer a clear, data-driven perspective for the research and drug development community.
Executive Summary
This compound is a multi-kinase inhibitor targeting key survival pathways in AML.[1] Early clinical data from the APTIVATE and TUSCANY trials suggest a favorable safety profile, particularly concerning the absence of dose-limiting toxicities at several evaluated dose levels and a lack of signals for common off-target toxicities seen with other kinase inhibitors.[2][3][4] This guide benchmarks these findings against the known safety profiles of other targeted and cytotoxic agents used in AML, providing a comprehensive overview of common and serious adverse events to inform future research and clinical development strategies.
Quantitative Safety Data Summary
The following table summarizes key treatment-emergent adverse events (TEAEs) of Grade 3 or higher observed in clinical trials for this compound and other selected AML drugs. Direct comparison between trials should be approached with caution due to differences in study design, patient populations, and treatment combinations.
| Drug Class | Drug Name | Key Grade ≥3 Adverse Events (%) | Boxed Warnings / Key Safety Concerns | Clinical Trial Reference |
| Multi-Kinase Inhibitor | This compound | Low incidence of Grade ≥3 related TEAEs reported (e.g., neutrophil count decreased, muscular weakness at 2.6% each in one report). No dose-limiting toxicities (DLTs) at 40, 80, 120, 160 mg monotherapy doses.[2][5] | No QTc prolongation, differentiation syndrome, or treatment-related deaths reported in early trials.[2][5] | APTIVATE (NCT03850574)[2] |
| FLT3 Inhibitors | Gilteritinib | Transaminase increased (21%), Dyspnea (12%), Febrile Neutropenia (21%), Anemia (33%), Thrombocytopenia (19%). | Differentiation Syndrome (Boxed Warning) , Posterior Reversible Encephalopathy Syndrome, QT Prolongation, Pancreatitis. | ADMIRAL (NCT02421939)[6][7][8] |
| Quizartinib | Febrile Neutropenia (43%), Hypokalemia (19%), Neutropenia (18%), Pneumonia (12%). | QTc Prolongation, Torsades de Pointes, and Cardiac Arrest (Boxed Warning) . | QuANTUM-First (NCT02668653)[9][10][11] | |
| Midostaurin | Febrile Neutropenia (16% vs 16% in placebo arm), Nausea, Mucositis, Vomiting. | Pulmonary Toxicity, Embryo-Fetal Toxicity. | RATIFY (NCT00651261)[12][13][14] | |
| BCL-2 Inhibitor | Venetoclax (with Azacitidine) | Febrile Neutropenia (42%), Neutropenia (43%), Thrombocytopenia (47%), Pneumonia (22%), Sepsis (19%). | Tumor Lysis Syndrome (TLS), Neutropenia, Infections. | VIALE-A (NCT02993523)[15][16] |
| IDH Inhibitors | Ivosidenib (IDH1) | Differentiation Syndrome (3.9% serious), QTc Prolongation (7.8% serious), Leukocytosis (10% serious). | Differentiation Syndrome, QTc Interval Prolongation, Guillain-Barré Syndrome. | AG120-C-001 (NCT02074839) |
| Enasidenib (IDH2) | Indirect Hyperbilirubinemia (12%), IDH-inhibitor–associated Differentiation Syndrome (7%). | Differentiation Syndrome, Tumor Lysis Syndrome, Embryo-Fetal Toxicity. | AG221-AML-001 (NCT01915498) | |
| Hypomethylating Agents | Azacitidine | Febrile Neutropenia, Neutropenia, Thrombocytopenia, Anemia, Pneumonia. | Generally hematologic toxicities. | ASTRAL-1 |
| Decitabine | Febrile Neutropenia, Neutropenia, Thrombocytopenia, Anemia (higher rates of grade 3/4 cytopenias vs. Azacitidine in some studies). | Generally hematologic toxicities. | DACO-016 |
Experimental Protocols for Safety Assessment
The safety and tolerability of oncologic agents in clinical trials are rigorously evaluated based on a predefined schedule of assessments. While specific protocols differ between studies, the methodology is standardized according to the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute (NCI). This system provides a graded scale (Grade 1-5) for AEs, ensuring consistent reporting.[17]
A representative safety monitoring protocol for a clinical trial of a novel kinase inhibitor in AML would typically include the following components:
-
Screening and Baseline Assessments:
-
Physical Examination: Comprehensive physical exam, including vital signs and Eastern Cooperative Oncology Group (ECOG) performance status.
-
Hematology: Complete blood count (CBC) with differential and platelet count.
-
Serum Chemistry: Comprehensive metabolic panel including electrolytes, renal function (BUN, creatinine), and liver function tests (AST, ALT, alkaline phosphatase, total bilirubin).
-
Cardiac Monitoring: 12-lead electrocardiogram (ECG) to assess baseline cardiac rhythm and intervals, particularly the QT interval. For drugs with known cardiac risk, more intensive monitoring like triplicate ECGs may be performed.
-
Coagulation: Prothrombin time (PT/INR) and partial thromboplastin time (aPTT).
-
Pregnancy Test: For female participants of childbearing potential.[6][18]
-
-
On-Treatment Monitoring (per cycle, typically 28 days):
-
Weekly/Bi-weekly: CBC with differential to monitor for myelosuppression (neutropenia, thrombocytopenia, anemia).
-
Cycle-Dependent: Serum chemistry panels are typically repeated at the beginning of each cycle and more frequently if abnormalities are detected.
-
AE Monitoring: Adverse events are continuously monitored and recorded at each study visit by investigators. The severity is graded according to CTCAE. Serious Adverse Events (SAEs) are reported to regulatory authorities within a stringent timeframe.
-
Cardiac Safety: ECGs are repeated at specified intervals (e.g., prior to the start of each cycle, at times of peak drug concentration) to monitor for changes, especially QTc prolongation, a known risk for some kinase inhibitors.[19]
-
Specialized Monitoring: For drugs with known class-specific toxicities, targeted monitoring is implemented. For example, for FLT3 inhibitors, close monitoring for signs of Differentiation Syndrome (fever, dyspnea, pulmonary infiltrates) is critical.[6] For BCL-2 inhibitors, intensive monitoring for Tumor Lysis Syndrome (TLS) is required during the initial dose ramp-up phase, including frequent blood chemistry assessments.[20][21]
-
-
End of Treatment and Follow-up:
-
A final safety assessment is performed at the end of treatment, including all baseline tests.
-
A safety follow-up period (typically 30 days or more after the last dose) is instituted to capture any delayed adverse events.[6]
-
Signaling Pathways and Drug Targets in AML
The diagram below illustrates key signaling pathways implicated in AML proliferation and survival, highlighting the targets of this compound and other selected kinase inhibitors. This compound's multi-kinase inhibition profile is designed to block several oncogenic drivers simultaneously.
Caption: Key AML signaling pathways and targets of selected inhibitors.
Conclusion
This compound has demonstrated a promising and manageable safety profile in early clinical trials, distinguishing itself by a lack of certain toxicities commonly associated with other kinase inhibitors, such as significant QTc prolongation or differentiation syndrome.[2][3][5][22] As a multi-kinase inhibitor, its broader mechanism of action may offer a therapeutic advantage, and its tolerability will be a key factor in its potential application, both as a monotherapy and in combination regimens for diverse AML populations. Continued monitoring and data maturation from ongoing and future trials will be essential to fully characterize its safety profile relative to the existing and emerging landscape of AML therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 3. Aptose’s Frontline Triple Drug Therapy with this compound Achieves Notable Responses in Newly Diagnosed AML Patients in the Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. targetedonc.com [targetedonc.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Follow-up of patients with R/R FLT3-mutation-positive AML treated with gilteritinib in the phase 3 ADMIRAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Latest updates on the QuANTUM-First study from ASH 2023 [aml-hub.com]
- 11. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. novartis.com [novartis.com]
- 14. ashpublications.org [ashpublications.org]
- 15. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Safety Data Summary [venclextahcp.com]
- 16. oncozine.com [oncozine.com]
- 17. cancercenters.cancer.gov [cancercenters.cancer.gov]
- 18. Clinical Trial: NCT03850574 - My Cancer Genome [mycancergenome.org]
- 19. Quantum-First: Safety By Treatment Phase and By Age in Newly Diagnosed (nd) Patients (pts) with FMS-like Tyrosine Kinase 3-Internal Tandem Duplication ( FLT3-ITD) Positive Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 20. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. hra.nhs.uk [hra.nhs.uk]
Tuspetinib in Acute Myeloid Leukemia: A Comparative Analysis of Monotherapy and Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Tuspetinib, a potent, oral, once-daily kinase inhibitor, is emerging as a promising therapeutic agent for acute myeloid leukemia (AML). This guide provides a comprehensive comparative analysis of this compound as a monotherapy versus its use in combination therapies, supported by the latest clinical trial data and experimental methodologies.
Executive Summary
This compound targets several key kinases involved in AML cell proliferation and survival, including SYK, FLT3, JAK1/2, and mutant forms of KIT.[1][2] Clinical trial data from the Phase 1/2 APTIVATE (NCT03850574) and TUSCANY (NCT03850574) studies demonstrate that while this compound monotherapy shows activity in relapsed or refractory (R/R) AML, its efficacy is significantly enhanced when used in combination with other anti-leukemic agents like venetoclax and azacitidine. Combination therapies have shown higher overall response rates (ORR) and complete remission (CR) rates, particularly in challenging patient populations, including those with prior venetoclax failure and adverse mutations.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical trials, offering a direct comparison between this compound monotherapy and combination therapies.
Table 1: Comparative Efficacy of this compound Monotherapy vs. Combination Therapy in R/R AML (APTIVATE Trial)
| Efficacy Endpoint | This compound Monotherapy (80 mg) | This compound (80 mg) + Venetoclax (400 mg) |
| Overall Response Rate (ORR) | ||
| All Patients | 24% (15/63)[3] | 48% (15/31)[3] |
| VEN-Naïve Patients | 34% (10/29)[3] | 67% (4/6)[3] |
| Prior-VEN Patients | 15% (4/27)[3] | 44% (11/25)[3] |
| Composite Complete Remission (CRc)* | ||
| All Evaluable Patients | 26.3% (at RP2D of 80 mg)[4] | 25% (9/36) |
| VEN-Naïve Patients | 30.0%[4] | 43% (3/7) |
| Prior-VEN Patients | 5.7%[4] | 21% (6/29) |
| FLT3-mutant Patients | 21.7%[5] | 36% (4/11) |
| FLT3-wildtype Patients | 15.2%[5] | 20% (5/25) |
*CRc includes Complete Remission (CR), CR with incomplete hematologic recovery (CRi), CR with partial hematologic recovery (CRh), and CR with incomplete platelet recovery (CRp).
Table 2: Efficacy of this compound Triplet Therapy in Newly Diagnosed AML (TUSCANY Trial)
| Efficacy Endpoint | This compound + Venetoclax + Azacitidine |
| Complete Remission/CR with partial hematologic recovery (CR/CRh) Rate | |
| 80 mg and 120 mg this compound Dose Levels | 100% (6/6)[6] |
| All Dose Levels (40, 80, 120 mg) | 90% (9/10)[7] |
| FLT3-wildtype Patients | 88% (7/8)[6] |
| Patients with TP53, RAS, or FLT3-ITD mutations | 100%[6] |
| Measurable Residual Disease (MRD) Negativity | |
| Among Responders | 78% (7/9)[7] |
Table 3: Comparative Safety Profile of this compound Monotherapy vs. Combination Therapy
| Adverse Events (Grade ≥3) | This compound Monotherapy | This compound + Venetoclax | This compound + Venetoclax + Azacitidine |
| Most Frequent Treatment-Related AEs | Neutrophil count decreased, muscular weakness[5] | Febrile neutropenia (26.6%), nausea (26.6%), pneumonia (22.8%)[4] | No dose-limiting toxicities (DLTs) reported to date[8][9] |
| Treatment-Related Serious AEs (SAEs) | No treatment-related non-hematologic SAEs reported[5] | Not specified in detail, but febrile neutropenia is a common SAE with venetoclax-based regimens. | No treatment-related deaths or relapses reported to date[8] |
Experimental Protocols
The clinical data presented is primarily from the NCT03850574 study, a Phase 1/2, open-label, multi-center trial evaluating the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with AML.[10]
Key Inclusion Criteria:
-
Morphologically documented primary or secondary AML according to WHO 2016 criteria.[11]
-
For the R/R AML cohorts (APTIVATE): Refractory to at least one cycle of prior therapy or relapsed after achieving remission.[11]
-
For the newly diagnosed AML cohort (TUSCANY): Ineligible for intensive induction chemotherapy.[12]
-
Eastern Cooperative Oncology Group (ECOG) performance status of ≤ 2.[11]
Key Exclusion Criteria:
-
Diagnosis of acute promyelocytic leukemia (APL) or BCR-ABL-positive leukemia.[13]
-
Active malignancy other than AML.[13]
-
Clinically significant graft-versus-host-disease (GVHD) requiring treatment.[11]
-
White blood cell count > 25 × 10^9/L (hydroxyurea or leukapheresis permitted to meet this criterion).[13]
Dosing Regimens:
-
Monotherapy (APTIVATE): Dose escalation and expansion cohorts with this compound administered orally once daily at doses ranging from 20 mg to 200 mg. The recommended Phase 2 dose (RP2D) was determined to be 80 mg daily.[5][14]
-
Doublet Therapy (APTIVATE): this compound (40 mg or 80 mg) administered orally once daily in combination with venetoclax (400 mg) orally once daily in 28-day cycles.[15]
-
Triplet Therapy (TUSCANY): this compound (dose escalation starting from 40 mg, then 80 mg and 120 mg) administered orally once daily in combination with standard dosing of venetoclax and azacitidine in 28-day cycles.[8][9]
Response Assessment:
Clinical responses were evaluated using the revised International Working Group (IWG) criteria for AML.[3][5] Key definitions include:
-
Complete Remission (CR): Bone marrow blasts <5%, absolute neutrophil count (ANC) ≥1.0 × 10^9/L, and platelet count ≥100 × 10^9/L.[5]
-
CR with incomplete hematologic recovery (CRi): Bone marrow blasts <5%, but with residual neutropenia or thrombocytopenia.
-
CR with partial hematologic recovery (CRh): Bone marrow blasts <5%, ANC ≥0.5 × 10^9/L, and platelet count ≥50 × 10^9/L.[5]
Mandatory Visualization
Signaling Pathways Inhibited by this compound
This compound is a multi-kinase inhibitor that targets several critical signaling pathways implicated in AML pathogenesis. The diagram below illustrates its key molecular targets.
Caption: this compound's multi-kinase inhibition mechanism.
Experimental Workflow for Comparative Analysis
The logical workflow for the comparative analysis of this compound monotherapy and combination therapy is depicted below.
Caption: Workflow for comparing this compound therapies.
Conclusion
The available data strongly suggest that while this compound monotherapy has clinical activity in R/R AML, its full potential is realized in combination with other targeted agents. The doublet therapy with venetoclax demonstrates improved efficacy over monotherapy, particularly in patients who have previously failed venetoclax treatment. Furthermore, the triplet therapy of this compound with venetoclax and azacitidine in newly diagnosed AML patients ineligible for intensive chemotherapy has shown very promising early results, with high rates of complete remission and MRD negativity across diverse and high-risk patient populations.[7][8][16] The favorable safety profile of this compound in these combinations further supports its development as a cornerstone of novel therapeutic strategies for AML.[8] Ongoing and future studies will be crucial to further define the role of this compound-based combination therapies in the evolving landscape of AML treatment.
References
- 1. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical Trials | Chin Research Lab | Stanford Medicine [med.stanford.edu]
- 5. Revised International Working Group 2023 response criteria for higher-risk MDS [aml-hub.com]
- 6. Clinical Trial to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound (HM43239) in Patients With Relapsed or Refractory Acute Myeloid Leukemia [clin.larvol.com]
- 7. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment [quiverquant.com]
- 8. Aptose Launches TUSCANY Phase 1/2 Study for New AML Patients on this compound Triplet Therapy [synapse.patsnap.com]
- 9. Aptose Provides Clinical Update for the this compound-based Triple Drug Frontline Therapy in Newly Diagnosed AML Patients from the Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]
- 10. Aptose Initiates TUSCANY Phase 1/2 Study for Newly Diagnosed AML Patients to Receive this compound-based Triplet Therapy :: Aptose Biosciences Inc. (APS) [aptose.com]
- 11. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 16. targetedonc.com [targetedonc.com]
Tuspetinib's Impact on Downstream Signaling Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Tuspetinib (formerly HM43239) is an oral, multi-kinase inhibitor under investigation for the treatment of acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the simultaneous targeting of several key kinases that drive pro-survival pathways in myeloid malignancies.[3] This guide provides a comparative analysis of this compound's effect on downstream signaling pathways, supported by preclinical experimental data.
Comparative Efficacy of this compound
This compound distinguishes itself from other AML drugs by inhibiting a specific cluster of oncogenic signaling kinases.[4] Preclinical studies have demonstrated its potency in inhibiting wild-type and mutant forms of FLT3, SYK, JAK1/2, mutant KIT, RSK2, and TAK1-TAB1 kinases.[3][5] This multi-targeted approach aims to overcome resistance mechanisms often observed with single-target therapies.[1]
Inhibition of Key Kinases and Downstream Effectors
Experimental data from preclinical models highlights this compound's ability to suppress the phosphorylation of multiple downstream signaling proteins, effectively blocking pro-survival signals in AML cells.[3][6]
| Target Protein | This compound Effect | Comparison with Gilteritinib | Supporting Evidence |
| p-FLT3 (Y589/Y591) | Reduced at <10 nM | More potent reduction in co-culture with HS-5 stromal cells.[3][6] | Western blot analysis in MOLM-14 and KG-1a cell lines.[3] |
| p-SYK (Y525/526) | Reduced at <30 nM | 2.1 to 15-fold more potent at blocking fibrinogen-induced activation and 4.5 to 13-fold more potent at blocking immunoglobulin-mediated activation.[6] 15-fold more potent in reducing p-SYK in co-culture with HS-5 stromal cells.[3] | Western blot analysis in MOLM-14 and KG-1a cell lines.[3][6] |
| p-STAT5 | Reduced at low nM concentrations | More potent at reducing phosphorylation.[3][6] | Western blot analysis.[3][6] |
| p-MEK | Reduced at low nM concentrations | More potent at reducing phosphorylation.[3][6] | Western blot analysis.[3][6] |
| p-ERK1/2 | Reduced at low nM concentrations | More potent at reducing phosphorylation.[3][6] | Western blot analysis.[3][6] |
| p-AKT | Reduced at low nM concentrations | Similar pattern of inhibition.[6] | Western blot analysis.[3][6] |
| p-mTOR | Reduced at low nM concentrations | More potent at reducing phosphorylation.[3][6] | Western blot analysis.[3][6] |
| p-4EBP1 | Reduced at low nM concentrations | More potent at reducing phosphorylation.[3][6] | Western blot analysis.[3][6] |
| p-S6K | Reduced at low nM concentrations | More potent at reducing phosphorylation.[3][6] | Western blot analysis.[3][6] |
In Vitro Cell Viability
This compound has demonstrated potent activity in killing AML cell lines and cells expressing various forms of FLT3 mutations.
| Cell Line / Condition | This compound GI50 | Comparison / Additional Details |
| AML Cell Lines | 1.3–5.2 nmol/L | |
| Ba/F3 cells (Wild-Type FLT3) | 9.1 nmol/L | |
| Ba/F3 cells (Mutant FLT3) | 2.5–56 nmol/L |
Signaling Pathways Targeted by this compound
This compound's multi-kinase inhibition leads to the dampening of several critical signaling cascades implicated in AML pathogenesis.
Experimental Protocols
The validation of this compound's effects on downstream signaling pathways relies on standard molecular biology techniques.
Western Blot Analysis
Objective: To determine the phosphorylation status of key signaling proteins following this compound treatment.
-
Cell Culture and Treatment: AML cell lines (e.g., MOLM-14 with FLT3-ITD mutation, KG-1a with wild-type FLT3) are cultured under standard conditions.[3] Cells are then treated with varying concentrations of this compound or a comparator drug (e.g., gilteritinib) for a specified duration.
-
Lysate Preparation: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-FLT3, anti-FLT3, anti-p-SYK, anti-SYK, etc.).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.
Cell Viability (GI50) Assay
Objective: To determine the concentration of this compound that inhibits the growth of AML cells by 50% (GI50).
-
Cell Seeding: AML cells are seeded in multi-well plates at a specific density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The results are used to generate a dose-response curve, from which the GI50 value is calculated.
Combination Therapy
This compound has shown enhanced activity when combined with other anti-leukemic agents.[4][7] Notably, a triplet therapy of this compound with Venetoclax and Azacitidine has demonstrated high rates of complete remission and measurable residual disease (MRD) negativity in newly diagnosed AML patients.[8][9][10] This suggests a synergistic effect, potentially by overcoming resistance mechanisms.[4][11]
Conclusion
Preclinical data strongly support the mechanism of action of this compound as a multi-kinase inhibitor that effectively downregulates key pro-survival signaling pathways in AML. Its ability to target a cluster of kinases distinguishes it from other inhibitors and provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other agents. The comparative data, particularly against gilteritinib, suggests a more potent and broader inhibition of downstream signaling, which may translate to improved clinical outcomes.
References
- 1. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptose Biosciences Announces Publication Detailing this compound's Mechanism of Action and Promising Results in Acute Myeloid Leukemia Treatment | Nasdaq [nasdaq.com]
- 5. This compound by Aptose Biosciences for Chronic Myelomonocytic Leukemia (CMML): Likelihood of Approval [pharmaceutical-technology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aptose's this compound Shows Breakthrough Potential in Leukemia Treatment, Clinical Data Reveals Powerful Anti-Cancer Effects | APTO Stock News [stocktitan.net]
- 8. targetedonc.com [targetedonc.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Aptose Reports Early Data Demonstrating this compound Improves Standard of Care Treatment Across Diverse Populations of Newly Diagnosed AML in Phase 1/2 TUSCANY Trial :: Aptose Biosciences Inc. (APS) [aptose.com]
- 11. Aptose Announces Publication of Preclinical Data in AACR Journal Demonstrating this compound’s Unique Mechanism of Action and Synthetic Lethality on AML Cells When Combined with Venetoclax - BioSpace [biospace.com]
Tuspetinib vs. Quizartinib: A Comparative Guide to Potency Against FLT3 Mutations
For research, scientific, and drug development professionals, this guide provides an objective comparison of the preclinical potency and activity of Tuspetinib and Quizartinib against various FMS-like tyrosine kinase 3 (FLT3) mutations implicated in acute myeloid leukemia (AML).
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, driving uncontrolled cell growth and conferring a poor prognosis.[1]
This compound and Quizartinib are both potent FLT3 inhibitors, but they exhibit distinct profiles in their activity against the spectrum of clinically relevant FLT3 mutations.
Comparative Potency Against FLT3 Variants
The following tables summarize the in vitro potency of this compound and Quizartinib against wild-type (WT) FLT3 and various FLT3 mutations. Data is presented as IC50 (the concentration of an inhibitor that is required for 50% inhibition of an enzyme in a biochemical assay) and GI50 (the concentration required to inhibit cell growth by 50% in a cellular assay).
Table 1: this compound Potency Data
| Target/Cell Line | Assay Type | Potency (IC50/GI50, nM) |
| Enzymatic Assays | ||
| FLT3-WT | Biochemical IC50 | 1.1[4][5] |
| FLT3-ITD | Biochemical IC50 | 1.8[4][5] |
| FLT3-D835Y | Biochemical IC50 | 1.0[4][5] |
| Cell-Based Assays | ||
| Ba/F3 FLT3-WT | GI50 | <9.1[4][5] |
| Ba/F3 FLT3-ITD | GI50 | 2.5[6] |
| Ba/F3 FLT3-D835Y | GI50 | <9.1[4][5] |
| Ba/F3 FLT3-ITD/D835Y | GI50 | 16[4][5] |
| Ba/F3 FLT3-ITD/F691L (Gatekeeper) | GI50 | 56[4][5] |
| MV-4-11 (FLT3-ITD) | GI50 | 1.3 - 5.2[4][5] |
| MOLM-13 (FLT3-ITD) | GI50 | 1.3 - 5.2[4] |
| MOLM-14 (FLT3-ITD) | GI50 | 1.3 - 5.2[4][5] |
Table 2: Quizartinib Potency Data
| Target/Cell Line | Assay Type | Potency (IC50/GI50, nM) |
| Enzymatic Assays | ||
| FLT3-ITD | Biochemical IC50 | ≤ 1[2] |
| Cell-Based Assays | ||
| MV-4-11 (FLT3-ITD) | IC50 (p-FLT3) | 0.50[7] |
| MV-4-11 (FLT3-ITD) | GI50 | 0.40[7] |
| MOLM-13 (FLT3-ITD) | GI50 | 0.89[7] |
| MOLM-14 (FLT3-ITD) | GI50 | 0.73[7] |
| Ba/F3 FLT3-ITD/D835Y | GI50 | High relative resistance[8][9] |
| Ba/F3 FLT3-ITD/F691L (Gatekeeper) | GI50 | High relative resistance[8][9][10] |
Summary of Potency Comparison:
-
FLT3-ITD: Both this compound and Quizartinib are highly potent inhibitors of FLT3-ITD in the low nanomolar to sub-nanomolar range.[2][4][7]
-
FLT3-TKD Mutations (D835Y): this compound retains potent activity against the FLT3-D835Y mutation, both in enzymatic and cell-based assays.[4][5] In contrast, Quizartinib, as a type II inhibitor, is largely ineffective against TKD mutations like D835Y, which is a common mechanism of clinical resistance.[2][8][9]
-
Gatekeeper Mutation (F691L): this compound demonstrates continued activity, albeit with a higher GI50 value, against the challenging FLT3-ITD/F691L double mutant.[4][5] The F691L mutation confers a high degree of resistance to Quizartinib.[8][10]
-
Overall Profile: this compound is a multi-kinase inhibitor that demonstrates a broader activity profile, effectively targeting FLT3-ITD as well as key resistance-conferring TKD and gatekeeper mutations.[11][12] Quizartinib is a highly potent and selective FLT3-ITD inhibitor, but its efficacy is limited by the emergence of TKD mutations.[8][9]
Experimental Protocols
The data presented above were generated using established preclinical methodologies to assess kinase inhibitor potency and cellular activity.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Workflow:
-
Reagents: Purified recombinant FLT3 kinase (WT or mutant variants), a suitable kinase substrate (e.g., a synthetic peptide), and Adenosine-5'-triphosphate (ATP).
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor (this compound or Quizartinib) are incubated together in a reaction buffer. The enzymatic reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced as a direct measure of kinase activity.[13][14]
-
Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay (GI50 Determination)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on specific kinase signaling for their growth.
Workflow:
-
Cell Lines: Murine pro-B Ba/F3 cells or human AML cell lines (e.g., MV-4-11, MOLM-13) are used. Ba/F3 cells are engineered to express specific human FLT3 variants (WT, ITD, D835Y, etc.), making their survival dependent on FLT3 activity.
-
Procedure: Cells are seeded into multi-well plates and treated with a range of concentrations of the test compound (this compound or Quizartinib) for a period of 48 to 72 hours.
-
Detection: Cell viability is assessed using a colorimetric or luminescent method. A common method is the MTT assay, where a reagent is converted by metabolically active cells into a colored formazan product, or the CellTiter-Glo assay, which measures intracellular ATP levels as an indicator of viable cells.[15][16]
-
Analysis: The growth inhibition for each concentration is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the inhibitor concentration.
FLT3 Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of several downstream signaling pathways. These pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5, collectively promote cell proliferation, survival, and inhibit apoptosis, thereby driving leukemogenesis.[1][17][18] this compound's ability to suppress the phosphorylation of key nodes in these pathways, such as FLT3, STAT5, MEK, ERK, and AKT, underscores its mechanism of action.[5][6]
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of this compound for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for AML :: Aptose Biosciences Inc. (APS) [aptose.com]
- 12. Aptose Announces Updated Clinical Responses, Breadth of Activity, and Safety Across Four Dose Levels of this compound in Difficult-to-Treat Acute Myeloid Leukemia Populations :: Aptose Biosciences Inc. (APS) [aptose.com]
- 13. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 15. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tuspetinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Tuspetinib is paramount to maintaining a safe laboratory environment and complying with regulatory standards. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, based on available safety data and general best practices for handling cytotoxic and hazardous materials.
Core Safety and Handling Information
This compound is an orally active and selective FLT3 inhibitor.[1][2] As with any potent investigational compound, adherence to strict safety protocols during handling and disposal is essential. The following table summarizes key hazard information and precautionary statements.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, protective gloves, protective clothing, eye protection, and face protection.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[3] The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution and locality.
Step 1: Segregation and Classification of Waste
Proper segregation of waste is the first and most critical step. This compound waste should be classified as hazardous and potentially cytotoxic waste. It is crucial to differentiate between "trace" and "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This includes items that are "RCRA empty," meaning they contain no more than 3% of the drug by weight of the container's total capacity.[4] Examples include empty vials, syringes, and personal protective equipment (PPE) that is not saturated.[4]
-
Bulk Chemotherapy Waste: This category includes any waste that does not meet the "RCRA empty" criteria, such as partially used vials, expired or unused this compound, and materials used to clean up spills.[4]
Step 2: Containerization of Waste
-
Trace Waste: Place in designated yellow chemotherapy waste bags or containers.[4][5] Sharps should be placed in a yellow, puncture-resistant sharps container specifically marked for chemotherapy waste.[4][5]
-
Bulk Waste: Place in black pharmaceutical waste containers or other appropriate hazardous waste containers.[4] These containers must be leak-proof and have a secure lid.
All containers must be clearly labeled as "Hazardous Waste" and "Chemotherapy Waste" and should include the name of the substance (this compound).
Step 3: Decontamination
For any surfaces or equipment that have come into contact with this compound, decontamination is necessary. This can be achieved by scrubbing with alcohol.[3] All materials used for decontamination, such as wipes, should be disposed of as hazardous waste.
Step 4: Storage and Collection
Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point. Arrange for collection by a licensed hazardous waste disposal company.
Step 5: Documentation
Maintain a hazardous waste manifest, which is a legal document that tracks the waste from its point of generation to its final disposal. This document must be completed by the waste generator and will be signed by the transporter and the disposal facility.[5]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Use full personal protective equipment to prevent skin and eye contact and inhalation of dust or vapors.[3] Absorb spills with a liquid-binding material such as diatomite or universal binders and dispose of the contaminated material as hazardous waste.[3] It is important to prevent the product from entering drains or water courses.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tuspetinib
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Tuspetinib. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
The signal word for this compound is "Warning"[1]. It is crucial to adhere to the precautionary statements to minimize risk.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the required personal protective equipment and essential engineering controls for handling this compound. These recommendations are based on the Safety Data Sheet (SDS) for the compound[1].
| Control Type | Specification |
| Engineering Controls | Ensure adequate ventilation. Use only in areas with appropriate exhaust ventilation. Provide an accessible safety shower and eye wash station. |
| Eye/Face Protection | Wear safety goggles with side-shields. |
| Hand Protection | Wear protective gloves. |
| Skin and Body Protection | Wear impervious clothing to protect the skin. |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or if dust and aerosols are formed. |
Safe Handling and Storage Protocols
Handling:
-
Avoid contact with skin and eyes[1].
-
Avoid inhalation of dust, aerosols, vapors, or gas[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands thoroughly after handling[1].
-
Use full personal protective equipment as specified in the table above[1].
Storage:
-
Store in a well-ventilated place.
-
For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2].
Emergency and First Aid Procedures
In case of exposure to this compound, follow these first aid measures immediately[1]:
| Exposure Route | First Aid Procedure |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a physician. |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area[1].
-
Ensure adequate ventilation[1].
-
Wear full personal protective equipment, including a respirator[1].
-
Prevent further leakage or spillage if it is safe to do so[1].
-
Keep the product away from drains and water courses[1].
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].
-
Decontaminate surfaces and equipment after cleanup[1].
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations[1].
-
For unused medicine not on a specific flush list, the FDA recommends mixing it with an unappealing substance like dirt, cat litter, or used coffee grounds[3].
-
Place the mixture in a sealed container, such as a plastic bag, and throw it in the trash[3].
-
Remove or scratch out all personal information from the original container before recycling or discarding it[3].
Safe Handling and Disposal Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
